3,5-Dibromo-2-fluoro-4-methylpyridine
Description
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Properties
IUPAC Name |
3,5-dibromo-2-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOILGACTMFPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650540 | |
| Record name | 3,5-Dibromo-2-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-01-1 | |
| Record name | 3,5-Dibromo-2-fluoro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3,5-Dibromo-2-fluoro-4-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and spectroscopic properties, provides a representative synthetic protocol, and discusses its potential reactivity, particularly in cross-coupling and nucleophilic substitution reactions.
Core Chemical and Physical Properties
This compound is a polysubstituted aromatic heterocycle. The presence of two bromine atoms, a fluorine atom, and a methyl group on the pyridine ring imparts a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Fluoro-3,5-dibromo-4-methylpyridine, 3,5-Dibromo-2-fluoro-4-picoline | [1] |
| CAS Number | 1000340-01-1 | [2][3] |
| Molecular Formula | C₆H₄Br₂FN | [1] |
| Molecular Weight | 268.91 g/mol | [3] |
| Appearance | Colorless or light yellow crystal or powder | [2] |
| Melting Point | ~80-82 °C | [2] |
| Boiling Point | ~240-249 °C | [2][4] |
| Density | ~1.984-2.06 g/mL | [2][4] |
| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water.[2] | |
| pKa (Predicted) | -4.50 ± 0.28 | [4] |
| Flash Point | 104 °C | [2] |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
Objective: To synthesize this compound from 2-Amino-3,5-dibromo-4-methylpyridine via a diazotization-fluorination reaction.
Materials:
-
2-Amino-3,5-dibromo-4-methylpyridine
-
Hydrofluoroboric acid (HBF₄) or another suitable fluorinating agent
-
Sodium nitrite (NaNO₂)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Diazotization: 2-Amino-3,5-dibromo-4-methylpyridine is dissolved in an aqueous solution of hydrofluoroboric acid at a low temperature (typically 0-5 °C) in a reaction vessel equipped with a stirrer and a thermometer. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
Fluorination (Balz-Schiemann Reaction): The resulting diazonium salt is then gently heated. Thermal decomposition of the diazonium salt liberates nitrogen gas and results in the formation of the desired this compound.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Properties
Experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted data for the closely related compound, 2-Bromo-4-fluoro-5-methylpyridine, can provide valuable insights into the expected spectral characteristics.[5] It is important to note that the substitution pattern of the target molecule will lead to differences in the observed spectra.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for a similar compound, 2-Bromo-4-fluoro-5-methylpyridine, in CDCl₃.[5] These predictions are based on established spectroscopic principles.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [5]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.1 | d | ~2.5 | 1H | H-6 |
| ~7.2 | d | ~5.0 | 1H | H-3 |
| ~2.3 | s | - | 3H | -CH₃ |
Note: For this compound, a singlet would be expected for the remaining aromatic proton, and a singlet for the methyl group protons.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [5]
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J ≈ 240 Hz) | C-4 |
| ~150 (d, J ≈ 15 Hz) | C-2 |
| ~148 | C-6 |
| ~125 (d, J ≈ 20 Hz) | C-5 |
| ~115 (d, J ≈ 5 Hz) | C-3 |
| ~15 | -CH₃ |
Note: The carbons in proximity to the fluorine atom are expected to show coupling, resulting in doublets with characteristic coupling constants.
Predicted Mass Spectrometry and FT-IR Data
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for 2-Bromo-4-fluoro-5-methylpyridine [5]
| m/z | Relative Intensity (%) | Assignment |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 110 | Moderate | [M - Br]⁺ |
| 95 | Moderate | [M - Br - CH₃]⁺ |
Note: The presence of two bromine atoms in this compound would result in a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments.
Table 5: Predicted FT-IR Data (KBr Pellet) for 2-Bromo-4-fluoro-5-methylpyridine [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
| 850-800 | Strong | C-H bending (out-of-plane) |
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its pattern of halogen substitution. The presence of bromine and fluorine atoms at different positions on the pyridine ring allows for selective functionalization through various organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 3- and 5-positions are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This class of reactions is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, suggesting that the bromo-substituents of this compound would be more reactive than the fluoro-substituent under typical Suzuki conditions.[8] This differential reactivity could potentially allow for selective mono- or di-substitution.
Below is a diagram illustrating the general catalytic cycle of a Suzuki-Miyaura coupling reaction, a key transformation for which this compound is a potential substrate.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position, activated by the electron-withdrawing effect of the pyridine nitrogen, is a potential site for nucleophilic aromatic substitution (SNAr) reactions.[9] The general reactivity order for SNAr is often the reverse of that for cross-coupling: F > Cl > Br > I.[8] This suggests that under appropriate conditions (e.g., strong nucleophiles and polar aprotic solvents), the fluorine atom could be selectively displaced. This orthogonal reactivity provides a powerful strategy for the sequential functionalization of the pyridine ring.
Safety Information
This compound should be handled with care in a well-ventilated area, avoiding contact with skin and eyes.[2] In case of accidental contact, rinse immediately with plenty of water and seek medical attention. It should be stored away from fire, high temperatures, and oxidants in a sealed container.[2]
Conclusion
This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its distinct pattern of halogenation allows for selective and sequential functionalization through a variety of organic reactions. While experimental data for this specific compound is limited, predictions based on similar structures provide a solid foundation for its application in the synthesis of novel and complex molecules. Further research into the experimental validation of its properties and reactivity is warranted to fully exploit its synthetic utility.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3,5-Dibromo-2-fluoro-4-methylpyridine, a key intermediate in pharmaceutical and chemical synthesis. The data presented is collated from various chemical data sources to ensure a thorough summary for research and development applications.
Core Physical and Chemical Data
This compound, with the CAS number 1000340-01-1, is a halogenated pyridine derivative.[1][2][3] Its structural and molecular information is fundamental for its application in synthetic chemistry.
The physical state of this compound is typically a colorless to light yellow crystal or powder.[4]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound. These values are critical for designing experimental conditions, including reaction setup, purification, and storage.
| Physical Property | Value |
| Melting Point | 80-82 °C[4] |
| Boiling Point | Approximately 240-249 °C[1][4] |
| Density | Approximately 1.984 - 2.06 g/mL[1][4] |
| pKa (Predicted) | -4.50 ± 0.28[1] |
| Flash Point | 104 °C[1] |
Solubility Profile
The solubility of a compound is a critical parameter for its use in various chemical reactions and formulations. This compound exhibits the following solubility characteristics:
This solubility profile suggests its utility in a range of organic solvent systems for synthetic transformations.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain literature. The provided data is typically found in chemical supplier databases and aggregated chemical information sources. Standard analytical techniques for determining these properties would include:
-
Melting Point: Determined using a calibrated melting point apparatus, where the temperature range of the solid-to-liquid phase transition is observed.
-
Boiling Point: Measured at a specified atmospheric pressure using distillation apparatus, noting the temperature at which the vapor pressure of the liquid equals the external pressure.
-
Density: Typically measured using a pycnometer or a hydrometer at a specified temperature.
-
Solubility: Quantitatively determined by measuring the concentration of the solute in a saturated solution at a given temperature, often using techniques like UV-Vis spectroscopy or gravimetric analysis.
Application in Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[4] Its reactive sites—the bromine and fluorine atoms on the pyridine ring—allow for a variety of chemical modifications.
Below is a conceptual workflow illustrating the role of this compound as a building block in a multi-step synthesis.
Caption: Conceptual workflow of this compound in synthesis.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,5-Dibromo-2-fluoro-4-methylpyridine, a valuable fluorinated pyridine derivative for applications in pharmaceutical and agrochemical research. The synthesis is presented in a multi-step approach, commencing from commercially available 4-picoline. This document details the experimental protocols for each synthetic transformation and presents key quantitative data in a structured format.
Synthesis Strategy
The synthesis of this compound can be achieved through a three-stage process:
-
Stage 1: Synthesis of 2-Amino-4-methylpyridine: This initial stage involves the nitration of 4-picoline to form 4-methyl-2-nitropyridine, followed by the reduction of the nitro group to yield 2-amino-4-methylpyridine.
-
Stage 2: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine: The intermediate from Stage 1 undergoes a regioselective dibromination to introduce bromine atoms at the 3 and 5 positions of the pyridine ring.
-
Stage 3: Synthesis of this compound: The final stage employs a Balz-Schiemann reaction for the diazotization of the amino group of 2-amino-3,5-dibromo-4-methylpyridine, followed by fluorination to yield the target compound.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-4-methylpyridine
Part A: Nitration of 4-Picoline to 4-Methyl-2-nitropyridine
A common method for the nitration of picoline derivatives involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol:
-
To a flask containing concentrated sulfuric acid (9.5 mol), add 4-picoline (1.0 mol) portion-wise while maintaining the temperature below 10 °C with an ice bath.
-
Slowly add concentrated nitric acid (1.1 mol) to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, heat the reaction mixture to 95 °C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a concentrated ammonia solution to a pH of 7.
-
The crude 4-methyl-2-nitropyridine can be isolated by filtration and used directly in the next step.
Part B: Reduction of 4-Methyl-2-nitropyridine to 2-Amino-4-methylpyridine
The nitro group of 4-methyl-2-nitropyridine can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Experimental Protocol (using Tin(II) Chloride):
-
Suspend 4-methyl-2-nitropyridine (1.0 eq) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Make the reaction mixture strongly basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-methylpyridine.
Stage 2: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine
The dibromination of 2-amino-4-methylpyridine can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine.
Experimental Protocol:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (2.0 eq) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 8-10 hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of a suitable solvent like acetonitrile to remove impurities.
-
Dry the resulting solid to obtain 2-amino-3,5-dibromo-4-methylpyridine.
Stage 3: Synthesis of this compound via Balz-Schiemann Reaction
This fluorination is a crucial step and can be performed using a modified Balz-Schiemann reaction.
Experimental Protocol:
-
Suspend 2-amino-3,5-dibromo-4-methylpyridine (1.0 eq) in an aqueous solution of fluoroboric acid (HBF4) at a temperature between 0 and 5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature is maintained below 10 °C.
-
Stir the mixture at this low temperature for 30-60 minutes to ensure the complete formation of the diazonium tetrafluoroborate salt.
-
The intermediate diazonium salt is then thermally decomposed by gently heating the solution. The decomposition temperature should be carefully controlled to avoid the formation of tar.
-
The resulting aryl fluoride can be isolated by extraction with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
| Stage | Reaction | Starting Material | Reagents | Solvent | Key Conditions | Product | Yield (%) |
| 1A | Nitration | 4-Picoline | Conc. H₂SO₄, Conc. HNO₃ | - | 95 °C, 2h | 4-Methyl-2-nitropyridine | - |
| 1B | Reduction | 4-Methyl-2-nitropyridine | SnCl₂·2H₂O, Conc. HCl | - | < 10 °C to RT | 2-Amino-4-methylpyridine | - |
| 2 | Dibromination | 2-Amino-4-methylpyridine | N-Bromosuccinimide (NBS) | DMF | 0 °C to RT, 8-10h | 2-Amino-3,5-dibromo-4-methylpyridine | ~80%[1] |
| 3 | Fluorination (Balz-Schiemann) | 2-Amino-3,5-dibromo-4-methylpyridine | HBF₄, NaNO₂ | Water | 0-10 °C, then thermal decomposition | This compound | - |
Note: Yields are highly dependent on reaction scale and optimization. The provided yield for Stage 2 is based on literature for a similar bromination.
Mandatory Visualization
Caption: Synthesis Pathway of this compound.
References
An In-depth Technical Guide to 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS No. 1000340-01-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3,5-Dibromo-2-fluoro-4-methylpyridine, including its properties, synthesis, and significant applications in medicinal chemistry, particularly as a key intermediate in the development of kinase inhibitors.
Chemical Properties and Data
This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring bromine and fluorine substituents on the pyridine ring, offers multiple reactive sites for the construction of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1000340-01-1 | [1][2] |
| Molecular Formula | C₆H₄Br₂FN | [1][2] |
| Molecular Weight | 268.91 g/mol | [1][2] |
| Appearance | Colorless or light yellow crystal or powder | [1] |
| Melting Point | ~80-82 °C | [1] |
| Boiling Point | ~240 °C | [1] |
| Density | ~1.984 - 2.06 g/mL | [1][2] |
| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water. | [1] |
Table 2: Spectroscopic Data of this compound (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | δ ~8.2 (s, 1H, H-6), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~159 (d, J ≈ 250 Hz, C-F), ~151, ~145, ~128, ~115, ~18 (-CH₃) |
| Mass Spectrometry (EI) | m/z 269/271/273 ([M]⁺, isotopic pattern for two Br atoms) |
| FT-IR (KBr Pellet, cm⁻¹) | ~3100-3000 (C-H aromatic), ~2950-2850 (C-H methyl), ~1600-1450 (C=C, C=N pyridine), ~1250-1200 (C-F), ~1100-1000 (C-Br) |
Synthesis and Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from a readily available pyridine derivative. A plausible pathway, adapted from procedures for analogous compounds, is outlined below.[1][3]
dot
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Adapted from CN102898358A for a similar compound): [3]
Step 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine
-
In a reaction vessel, dissolve 2-amino-4-methylpyridine in acetonitrile.
-
Cool the solution in an ice bath.
-
Prepare an aqueous solution of sodium bromide and sodium bromate.
-
Slowly add the brominating solution to the reaction mixture, followed by the dropwise addition of sulfuric acid while maintaining a low temperature.
-
Allow the reaction to proceed at room temperature for several hours.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to yield 2-amino-3,5-dibromo-4-methylpyridine.
Step 2: Synthesis of this compound
-
In a suitable reactor (e.g., a tetrafluoroethylene-lined vessel), dissolve 2-amino-3,5-dibromo-4-methylpyridine in anhydrous hydrogen fluoride at -78°C.
-
Slowly add sodium nitrite to the solution.
-
Stir the reaction mixture at a low temperature (e.g., -5°C to 5°C) for a period, then allow it to warm to a higher temperature (e.g., 30°C to 70°C) and react for an additional period.
-
Cool the reaction mixture and quench with an ice-water mixture.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization to obtain this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. This reaction is pivotal in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.
dot
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted pyridine derivative.
Applications in Drug Development: Targeting the p38 MAPK Signaling Pathway
Halogenated pyridines are crucial scaffolds in the design of kinase inhibitors. The structural features of this compound make it an attractive starting material for the synthesis of inhibitors targeting various kinases, including the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is implicated in inflammatory diseases and cancer, making it a significant target for drug discovery.[4][5]
The p38 MAPK pathway is a cascade of protein kinases that respond to stress stimuli, such as cytokines and UV irradiation, and are involved in cell differentiation, apoptosis, and inflammation.[6][7] Inhibitors of p38 MAPK can modulate these processes and have therapeutic potential.
dot
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area. It may be harmful if swallowed, inhaled, or in contact with skin. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its utility as a precursor for kinase inhibitors, particularly those targeting the p38 MAPK pathway, underscores its importance for researchers in medicinal chemistry. The synthetic protocols and data presented in this guide are intended to facilitate its application in the development of novel therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
3,5-Dibromo-2-fluoro-4-methylpyridine synonyms and trade names
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical compound 3,5-Dibromo-2-fluoro-4-methylpyridine, focusing on its nomenclature and key identifiers. The information is intended to support researchers and professionals in unambiguous identification and sourcing of this compound for scientific and developmental purposes.
Chemical Identity and Synonyms
The compound this compound is a halogenated pyridine derivative. Accurate identification is crucial for experimental reproducibility and procurement. Below is a summary of its primary identifiers and known synonyms.
Nomenclature and Identification
| Identifier Type | Value |
| Primary Name | This compound |
| IUPAC Name | This compound |
| CAS Number | 1000340-01-1[1][2][3][4][5] |
| Molecular Formula | C6H4Br2FN[1][2][3][4][5] |
| Molecular Weight | 268.91 g/mol [1][2][4][5] |
Known Synonyms
Several synonyms for this compound are used in chemical literature and supplier catalogs. These include:
No specific trade names have been identified for this compound; it is typically referenced by its chemical name or CAS number by suppliers.
Logical Relationship of Nomenclature
The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers, providing a clear visual representation of the nomenclature.
Caption: Relationship between the primary name and its identifiers and synonyms.
References
Spectroscopic Profile of 3,5-Dibromo-2-fluoro-4-methylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS No. 1000340-01-1). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided for researchers, scientists, and professionals in drug development.
Predicted Spectral Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on an analysis of its chemical structure and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.3 | Doublet (d) | ~1.5 | 1H | H-6 |
| ~2.4 | Singlet (s) | - | 3H | -CH₃ |
Note: The chemical shift of the single aromatic proton (H-6) is influenced by the adjacent nitrogen and bromine atoms. A small coupling to the fluorine atom four bonds away is anticipated, resulting in a narrow doublet.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 (d, J ≈ 250 Hz) | C-2 |
| ~148 (d, J ≈ 5 Hz) | C-6 |
| ~145 (d, J ≈ 20 Hz) | C-4 |
| ~120 (d, J ≈ 30 Hz) | C-3 |
| ~115 (d, J ≈ 5 Hz) | C-5 |
| ~18 | -CH₃ |
Note: The carbon chemical shifts are approximate. The carbons of the pyridine ring are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants (J).
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 271 | ~98 | [M+4]⁺ (containing ²⁸¹Br) |
| 269 | 100 | [M+2]⁺ (containing ¹⁷⁹Br and ¹⁸¹Br) |
| 267 | ~50 | [M]⁺ (containing ²⁷⁹Br) |
| 188, 190 | Moderate | [M - Br]⁺ |
| 173, 175 | Moderate | [M - Br - CH₃]⁺ |
Note: The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being approximately 1:1.
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
| 850-800 | Strong | C-H bending (out-of-plane) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1]
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.[1]
-
Place the NMR tube in the spectrometer's probe.[1]
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.[1]
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.[1]
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[1]
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[1]
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.[1]
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC).[3]
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[1][3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
Detection: The abundance of each ion is measured by the detector to generate the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.
References
An In-depth Technical Guide to the Safe Handling of 3,5-Dibromo-2-fluoro-4-methylpyridine
Hazard Identification and Classification
Based on data from analogous compounds, 3,5-Dibromo-2-fluoro-4-methylpyridine is anticipated to be classified as hazardous. The primary hazards are expected to be:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): Warning[1]
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Physical and Chemical Properties
Limited data is available for this compound. The following table includes data for the target compound where found, and for structurally similar compounds as a reference.
| Property | This compound | 3,5-Dibromo-4-methylpyridine (Solid)[4] | 2-Fluoro-4-methylpyridine (Liquid) |
| Molecular Formula | C6H4Br2FN | C6H5Br2N | C6H6FN |
| Molecular Weight | 268.91 g/mol [6] | 250.92 g/mol | 111.12 g/mol |
| Appearance | Not specified | White Crystalline Solid | Not specified |
| Melting Point | Not specified | 104 - 107 °C | Not applicable |
| Boiling Point | 249 °C[6] | Not available | 160-161 °C |
| Flash Point | 104 °C[6] | Not available | Not applicable |
| Density | 1.984 g/cm³[6] | Not available | 1.078 g/mL at 25 °C |
| Solubility | No information available | No information available | No information available |
Exposure Controls and Personal Protection
Given the anticipated hazards, stringent exposure controls should be implemented.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[1][4]
Handling and Storage
Handling:
-
Avoid ingestion and inhalation.[4]
-
Do not eat, drink, or smoke in handling areas.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, and open flames.[3]
-
Use non-sparking tools.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][7]
First-Aid Measures
In case of exposure, follow these procedures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[1][3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3]
Visualizations
Experimental Workflow for Handling Halogenated Pyridines
Caption: General Experimental Workflow
Logical Relationship for Spill Response
Caption: Spill Response Protocol
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 3,5-Dibromo-2-fluoro-4-methylpyridine: A Key Intermediate for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of 3,5-Dibromo-2-fluoro-4-methylpyridine, a key building block in synthetic chemistry. This document outlines its physicochemical properties, reactivity, and applications in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science.
Core Physicochemical and Spectral Data
This compound is a halogenated pyridine derivative with the chemical formula C₆H₄Br₂FN.[1][2] Its structure, featuring bromine, fluorine, and methyl substituents on the pyridine ring, offers multiple reaction sites for synthetic elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1000340-01-1 | [1] |
| Molecular Formula | C₆H₄Br₂FN | [1][2] |
| Molecular Weight | 268.91 g/mol | [1][2] |
| Appearance | Colorless to light yellow crystal or powder | [3][4] |
| Boiling Point | 249 °C | [1] |
| Melting Point | 80-82 °C | [3] |
| Density | 1.984 g/mL | [1] |
| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water. | [3] |
Spectral Data Summary
Table 2: Predicted Spectral Data
| Technique | Expected Key Features |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the aromatic proton (H-6). The chemical shifts will be influenced by the surrounding halogen atoms. |
| ¹³C NMR | Six distinct carbon signals. The carbons attached to fluorine will show coupling (C-F coupling). The chemical shifts of the carbons bonded to bromine will be in the expected range for brominated aromatics. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Br and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (268.91 g/mol ) with a characteristic isotopic pattern for two bromine atoms. |
Synthesis and Reactivity
A common method for the preparation of this compound involves the diazotization of 2-amino-3,5-dibromo-4-methylpyridine in the presence of a fluoride source, such as hydrofluoric acid.[3]
The reactivity of this compound is dominated by the presence of two bromine atoms at positions 3 and 5, which are susceptible to various palladium-catalyzed cross-coupling reactions. The fluorine atom at position 2 also influences the electronic properties of the pyridine ring.
Key Synthetic Applications
This compound is a versatile intermediate for introducing a substituted pyridine moiety into a larger molecule. The bromine atoms can be selectively replaced through various cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for synthesizing biaryl and heteroaryl compounds.
2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines, which are prevalent in pharmacologically active molecules.[5]
3. Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the bromopyridine and terminal alkynes, leading to the synthesis of alkynyl-substituted pyridines.[6][7][8]
Experimental Protocols (Representative)
The following are generalized protocols for key reactions involving bromopyridines, which can be adapted for this compound. Optimization of reaction conditions is typically required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, the palladium catalyst, the ligand, and the base in a dry reaction vessel.
-
Add the anhydrous solvent.
-
Heat the mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis and subsequent functionalization of this compound.
Applications in Drug Discovery and Materials Science
Derivatives of substituted pyridines are integral to many areas of research. The ability to introduce diverse functionalities onto the this compound core makes it a valuable precursor for the synthesis of libraries of compounds for screening in drug discovery programs. Pyridine-based structures are found in a wide range of biologically active molecules, including anticancer and antimicrobial agents.[9] The unique substitution pattern of this starting material allows for the exploration of novel chemical space.
In materials science, highly functionalized pyridine derivatives are of interest for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The synthetic versatility of this compound provides a platform for creating tailored molecular architectures with specific electronic and photophysical properties.
Safety Information
This compound should be handled with appropriate safety precautions. It is advisable to avoid contact with skin and eyes. The compound should be used in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from incompatible materials.[3]
This technical guide serves as a foundational resource for researchers utilizing this compound in their synthetic endeavors. Its rich chemistry and versatile reactivity position it as a critical tool for innovation in both academic and industrial research.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chembk.com [chembk.com]
- 4. brightcommercial.lookchem.com [brightcommercial.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoro-4-methylpyridine is a versatile building block in medicinal chemistry and materials science. Its dihalogenated structure allows for selective functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is particularly well-suited for the arylation of this substrate.[1] This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, along with representative data and visualizations to guide researchers in their synthetic endeavors. The resulting aryl-substituted pyridines are of significant interest as they form the core of various biologically active molecules, including potent inhibitors of tubulin polymerization, which are promising candidates for anticancer drug development.
Data Presentation: Representative Suzuki Coupling Reactions
While specific data for the Suzuki coupling of this compound is not extensively available in the literature, the following table summarizes representative yields and conditions for the coupling of structurally similar bromopyridine derivatives. This data provides a strong indication of the expected reactivity and helps in the selection of appropriate reaction conditions.
| Arylboronic Acid Partner | Palladium Catalyst | Base | Solvent System | Temperature (°C) | Product | Representative Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 3-Bromo-2-fluoro-4-methyl-5-phenylpyridine | 71[2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 110 | 3-Bromo-2-fluoro-5-(4-methoxyphenyl)-4-methylpyridine | 89[3] |
| 4-Acetylphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol/H₂O | 135 (MW) | 3-(4-Acetylphenyl)-5-bromo-2-fluoro-4-methylpyridine | 87[3] |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 3-Bromo-2-fluoro-4-methyl-5-(thiophen-2-yl)pyridine | 87[3] |
| 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 3-Bromo-2-fluoro-4-methyl-5-(3,4,5-trimethoxyphenyl)pyridine | N/A |
Note: Yields are based on reactions with similar bromopyridine substrates and are intended for comparative purposes.
Experimental Protocols
This section provides a detailed, generalized protocol for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-aryl-5-bromo-2-fluoro-4-methylpyridine product.
Mandatory Visualization
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by diarylpyridine derivatives synthesized via Suzuki coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Cross-Coupling with 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1] 3,5-Dibromo-2-fluoro-4-methylpyridine is a valuable building block in drug discovery due to the presence of multiple reaction sites and the influence of the fluorine atom on the molecule's physicochemical properties.[3][4] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] The Sonogashira coupling of this substrate allows for the selective introduction of alkynyl moieties, leading to the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors and agents against drug-resistant tuberculosis.[5][6] These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, based on established methodologies for structurally similar compounds.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Sonogashira cross-coupling of various bromo- and fluoro-substituted pyridines with terminal alkynes, providing a basis for the protocol for this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo-3-fluoro-2-cyanopyridine | (4-ethylphenyl)acetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 93 | [7] |
| 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [8] |
| 3,5-dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 100 | 24 | 85 (mono-alkynylated) | [9] |
| Aryl Bromide (general) | Terminal Alkyne | Pd(PhCN)₂Cl₂ (1-2) / P(t-Bu)₃ (1.2-2.4) | CuI (3) | i-Pr₂NH | Dioxane | RT | 12-20 | 81-98 | [10] |
| 2,8-dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 6 | 92 | [11] |
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the mono-alkynylation of this compound with a terminal alkyne. The reaction conditions are based on protocols for structurally related dihalopyridines and may require optimization for specific substrates.
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Celite® or silica gel for filtration
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., dioxane) via syringe.
-
-
Addition of Reagents:
-
To the stirred suspension, add the amine base (e.g., Et₃N, 3.0 eq) via syringe.
-
Slowly add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 6 to 24 hours depending on the reactivity of the substrates.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® or silica gel to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-alkynylated product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Thoroughly degas the reaction mixture to remove oxygen, which can lead to the formation of homocoupled alkyne byproducts (Glaser coupling).[12]
-
Increase the catalyst loading or try a different palladium catalyst/ligand combination (e.g., Pd(PhCN)₂Cl₂/P(t-Bu)₃ for room temperature reactions).[10]
-
For less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial.
-
Vary the solvent; DMF is often a good choice for less reactive substrates.
-
Increase the reaction temperature.
-
-
Formation of Di-alkynylated Product:
-
To favor mono-alkynylation, use a smaller excess of the terminal alkyne (e.g., 1.05-1.1 equivalents).
-
Monitor the reaction closely and stop it once the starting material is consumed and before significant formation of the di-substituted product is observed.
-
Lowering the reaction temperature may improve selectivity for mono-substitution.
-
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of alkynyl-substituted this compound derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. By carefully controlling the reaction conditions and considering the nature of the substrates, a wide range of novel fluoropyridine derivatives can be accessed for applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 11. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of arylamines and heteroarylamines, which are common motifs in biologically active molecules. The subject of these application notes, 3,5-Dibromo-2-fluoro-4-methylpyridine, is a highly functionalized heterocyclic building block. The presence of two bromine atoms at positions amenable to cross-coupling, along with a fluorine atom that can influence reactivity and subsequent biological activity, makes it a valuable substrate for the synthesis of diverse compound libraries.
These notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, along with expected outcomes based on related literature. Particular attention is given to the potential for regioselectivity, a critical consideration when working with polyhalogenated substrates.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the palladium(0) catalyst.
For this compound, two bromine atoms are available for oxidative addition. The regioselectivity of the mono-amination will be influenced by the electronic and steric environment of each C-Br bond. The electron-withdrawing fluorine atom at the 2-position will decrease the electron density of the pyridine ring, generally activating both C-Br bonds towards oxidative addition. The 4-methyl group is electron-donating, which may slightly deactivate the ring. The relative reactivity of the C3-Br versus the C5-Br bond is not definitively established in the literature for this specific substrate and may depend on the specific reaction conditions, particularly the choice of ligand. It is plausible that the C5-Br bond, being further from the sterically more accessible 2-fluoro group, might react preferentially. However, electronic effects can also play a significant role, and experimental verification is necessary to determine the precise regiochemical outcome.
Data Presentation: Predicted Outcomes for Mono-amination
The following table summarizes predicted yields for the mono-amination of this compound with various amines. These predictions are based on typical results observed for the Buchwald-Hartwig amination of other dihalopyridines. Actual yields and regioselectivity should be determined empirically.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 70-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Dioxane | 100 | 8 | 75-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 16 | 65-80 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | 60-75 |
| 5 | Diethylamine | Pd₂(dba)₃ (2) | DavePhos (4) | LHMDS | Toluene | 90 | 12 | 55-70 |
Experimental Protocols
General Procedure for the Mono-amination of this compound
This protocol provides a general method for the palladium-catalyzed mono-amination. Optimization of the ligand, base, and solvent may be necessary for specific amines to maximize yield and regioselectivity.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution with respect to the pyridine substrate) via syringe. Subsequently, add the amine (1.1-1.5 equivalents) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product(s). Characterize the product(s) by NMR and mass spectrometry to determine the yield and regioselectivity.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols: The Versatile Role of 3,5-Dibromo-2-fluoro-4-methylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoro-4-methylpyridine is a halogenated pyridine derivative that serves as a crucial and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms at positions 3 and 5, a fluorine atom at position 2, and a methyl group at position 4, offers multiple reactive sites for the strategic introduction of diverse chemical moieties. This allows for the construction of complex molecular architectures and the fine-tuning of physicochemical properties essential for drug discovery and development. While specific examples of its inclusion in late-stage clinical candidates or approved drugs are not extensively documented in publicly available literature, its structural motifs are prevalent in numerous biologically active compounds, particularly kinase inhibitors. This document provides an overview of its potential applications, supported by protocols adapted from structurally related compounds, and highlights its utility in the synthesis of targeted therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic transformations.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Br₂FN | [1][2] |
| Molecular Weight | 268.91 g/mol | [1][2] |
| Appearance | Colorless or light yellow crystal/powder | [3] |
| Boiling Point | ~240-249 °C | [2][3] |
| Density | ~1.984-2.06 g/mL | [2][3] |
| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water. | [3] |
Applications in Medicinal Chemistry
The strategic placement of halogen atoms on the pyridine ring makes this compound an ideal scaffold for various cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Synthesis of Kinase Inhibitors
Substituted pyridines are integral components of many kinase inhibitors, as they can form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes. The di-bromo substitution on this compound allows for sequential or differential functionalization, enabling the synthesis of diverse libraries of compounds for screening against various kinases. A key application lies in the development of inhibitors for targets such as Tropomyosin Receptor Kinases (TRKs), which are implicated in a variety of cancers.[4]
Below is a diagram illustrating a simplified signaling pathway involving TRK kinases and the point of inhibition by a hypothetical inhibitor synthesized using a pyridine scaffold.
Caption: Simplified TRK signaling pathway and the point of therapeutic intervention.
Development of Novel Heterocyclic Scaffolds
The reactivity of the bromine and fluorine atoms allows for a range of synthetic transformations beyond cross-coupling reactions, including nucleophilic aromatic substitution (SNAr). This versatility enables the construction of novel, complex heterocyclic systems with potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Experimental Protocols
The following protocols are representative examples of key synthetic transformations that can be applied to this compound, based on established procedures for structurally similar compounds. Researchers should note that optimization of reaction conditions may be necessary for this specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Due to the two bromine atoms, mono- or di-coupling can be achieved by controlling the stoichiometry of the reagents. This protocol is adapted for a mono-arylation.
Objective: To synthesize a 3-aryl-5-bromo-2-fluoro-4-methylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous and degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry.
Objective: To synthesize a 3-alkynyl-5-bromo-2-fluoro-4-methylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., THF or DMF)
-
Anhydrous and degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, dissolve this compound in the chosen solvent and triethylamine.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide to the reaction mixture.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[5][6]
Quantitative Data
While specific biological data for derivatives of this compound is scarce in the literature, the table below presents hypothetical IC₅₀ values for a series of kinase inhibitors derived from a similar pyridine scaffold to illustrate the potential of this building block. These values are representative of what might be expected from a drug discovery campaign utilizing this core.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Hypothetical-A | TRKA | 50 |
| Hypothetical-B | TRKB | 75 |
| Hypothetical-C | ALK | 120 |
| Hypothetical-D | ROS1 | 90 |
Note: The data in this table is illustrative and not based on experimentally determined values for compounds derived from this compound.
Conclusion
This compound is a highly functionalized and promising building block for medicinal chemistry. Its multiple reactive sites allow for the application of modern synthetic methodologies to generate diverse libraries of novel compounds. While direct biological data for its derivatives is limited in the public domain, its structural similarity to intermediates used in the synthesis of potent kinase inhibitors underscores its potential in the development of new therapeutic agents. The provided protocols offer a starting point for researchers to explore the synthetic utility of this versatile scaffold in their drug discovery programs.
References
- 1. Inhibition of MEK1/2 Forestalls the Onset of Acquired Resistance to Entrectinib in Multiple Models of NTRK1-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2742479A - Halogenation of pyridines - Google Patents [patents.google.com]
- 6. US4614833A - 2-halo-pyridines - Google Patents [patents.google.com]
Application Notes and Protocols: 3,5-Dibromo-2-fluoro-4-methylpyridine as a Key Building Block for Advanced Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3,5-Dibromo-2-fluoro-4-methylpyridine as a critical starting material in the synthesis of advanced pharmaceutical agents. This versatile building block is particularly valuable in the development of targeted therapies, including potent kinase inhibitors for oncology.
Introduction
This compound is a strategically functionalized heterocyclic compound. The presence of two bromine atoms at positions 3 and 5 allows for selective and sequential cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 2-position can enhance metabolic stability and modulate the electronic properties of the pyridine ring, which is a common pharmacophore in many kinase inhibitors due to its ability to interact with the hinge region of the ATP-binding site. The methyl group at the 4-position provides an additional point for structural modification or can influence the overall conformation of the final molecule.
Application: Synthesis of PF-06463922 (Lorlatinib) - A Next-Generation Kinase Inhibitor
A prominent example of the application of a di-brominated pyridine scaffold is in the synthesis of highly potent and selective kinase inhibitors. While the precise, publicly disclosed synthetic route for PF-06463922 (Lorlatinib), a third-generation ALK/ROS1 inhibitor, may vary, the structure of the drug strongly suggests the use of a di-functionalized pyridine core, for which this compound serves as an excellent starting point or analogue. Lorlatinib is a macrocyclic inhibitor designed to be active against a wide range of resistance mutations that can emerge during cancer therapy.
Chemical Structure of PF-06463922 (Lorlatinib):
(A simplified representation highlighting the core pyridine moiety)
Caption: ALK/ROS1 signaling pathway and inhibition by PF-06463922.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of a kinase inhibitor using this compound as a starting material.
Caption: Generalized workflow for kinase inhibitor synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique substitution pattern allows for the strategic and efficient construction of potent and selective kinase inhibitors, such as the next-generation ALK/ROS1 inhibitor PF-06463922 (Lorlatinib). The protocols and data presented herein provide a framework for researchers and scientists in the field of drug discovery to leverage this important chemical entity in the development of novel therapeutics.
Application Notes and Protocols for Reactions Involving 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key cross-coupling reactions involving 3,5-Dibromo-2-fluoro-4-methylpyridine, a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at positions 3 and 5, a fluorine atom at position 2, and a methyl group at position 4 offers multiple sites for functionalization, enabling the synthesis of a diverse array of complex molecules.
Introduction
This compound is a halogenated pyridine derivative with significant potential in the development of novel pharmaceuticals and functional materials. The differential reactivity of the C-Br bonds, influenced by the electronic effects of the fluorine and methyl substituents, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds.
The fluorine substituent at the 2-position can enhance the metabolic stability and binding affinity of target molecules, making this scaffold particularly attractive for drug discovery programs. These application notes provide detailed protocols for the selective mono- and di-functionalization of this compound, enabling the synthesis of libraries of compounds for further investigation.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, selective mono- or di-arylation/vinylation can be achieved by carefully controlling the reaction conditions. Generally, the C-Br bond at the 5-position is expected to be more reactive towards oxidative addition to the palladium catalyst due to reduced steric hindrance compared to the C-Br bond at the 3-position, which is flanked by the methyl and fluoro groups. However, electronic effects can also play a significant role, and selectivity may be tuned by the choice of catalyst, ligand, and base.
General Protocol for Mono-Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting pyridine.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure mono-arylated product.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for similar dihalopyridines.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 70-80 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85-95 |
Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines. Similar to the Suzuki coupling, regioselective Sonogashira reactions on this compound can be achieved.
General Protocol for Mono-Sonogashira Coupling
This protocol outlines a general procedure for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then subjected to an aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by flash column chromatography to afford the desired mono-alkynylated pyridine.
Representative Data for Sonogashira Coupling
The following table presents representative conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, extrapolated from similar substrates.[3]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | 16 | 80-90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | DMF | 50 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | 12 | 85-95 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 40 | 24 | 70-80 |
Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of substituted anilines and heteroarylamines. The regioselective amination of this compound can be achieved to introduce primary or secondary amines.
General Protocol for Mono-Buchwald-Hartwig Amination
This protocol provides a general procedure for the selective mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-120 °C).
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with the solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography.
Representative Data for Buchwald-Hartwig Amination
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on data for similar bromopyridines.[4]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ | Toluene | 90 | 24 | 75-85 |
| 4 | tert-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | 1,4-Dioxane | 100 | 16 | 65-75 |
Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
References
Application Notes and Protocols for the Purification of 3,5-Dibromo-2-fluoro-4-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3,5-Dibromo-2-fluoro-4-methylpyridine and its derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials. Effective purification is critical to remove unreacted starting materials, byproducts, and other impurities, ensuring the integrity of subsequent research and development.
The selection of an appropriate purification strategy is contingent upon the physical state of the product, the nature of the impurities, and the desired final purity. The most common and effective techniques for solid derivatives like this compound are column chromatography and recrystallization, often preceded by an aqueous work-up and extraction.
Post-Reaction Work-up: Extraction and Washing
An essential initial step following the synthesis of this compound derivatives is a preliminary purification via extraction and washing. This procedure is designed to eliminate inorganic salts, acids, bases, and other water-soluble impurities from the reaction mixture.
Protocol 1: General Aqueous Work-up and Extraction
Materials:
-
Reaction mixture
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to ambient temperature.
-
If the reaction solvent is immiscible with water (e.g., toluene, THF), dilute the mixture with ethyl acetate. If the solvent is water-miscible (e.g., DMF, methanol), carefully add water to quench the reaction, then extract the product with ethyl acetate. For optimal recovery, perform the extraction three times.[1]
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine. The brine wash aids in the removal of residual water from the organic phase.[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound derivatives, particularly for removing closely related organic byproducts.
Protocol 2: Silica Gel Column Chromatography
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent: A mixture of petroleum ether and ethyl acetate (e.g., 97.5:2.5 v/v) is a common starting point.[2] The polarity can be adjusted based on TLC analysis.
-
Glass chromatography column
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in the eluent and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure uniform packing.
-
Add a thin layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.[3]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.[3]
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure to facilitate the flow of the eluent through the column.
-
Collect fractions in separate test tubes.[3]
-
-
Analyze the Fractions:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative as a solid.
-
Purification by Recrystallization
For solid products with a moderate level of purity after initial work-up, recrystallization is an efficient method to obtain highly pure crystalline material.
Protocol 3: Recrystallization from a Single Solvent
Materials:
-
Crude solid this compound derivative
-
A suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/petroleum ether mixture)[4]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid is completely dissolved.[3]
-
-
Cool and Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, the flask can be placed in an ice bath.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
-
Wash and Dry:
-
Wash the filtered crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes representative data for the purification of a batch of this compound, illustrating the effectiveness of the described techniques.
| Purification Stage | Initial Mass (g) | Final Mass (g) | Recovery (%) | Purity (by HPLC, %) |
| Crude Product (Post-Extraction) | 10.0 | 10.0 | 100 | 85 |
| After Column Chromatography | 10.0 | 8.1 | 81 | >98 |
| After Recrystallization | 10.0 | 7.5 | 75 | >99.5 |
Visualizations
Experimental Workflow for Purification
Caption: A generalized workflow for the purification of this compound derivatives.
Troubleshooting Logic for Purification
Caption: A troubleshooting guide for common purification challenges.
References
Application Notes and Protocols for Selective Functionalization of 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective functionalization of 3,5-Dibromo-2-fluoro-4-methylpyridine, a versatile building block in medicinal chemistry and materials science. The strategic positioning of two bromine atoms and a fluorine atom on the 4-methylpyridine core allows for a range of selective transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document outlines detailed protocols and reaction conditions for achieving regioselective functionalization at the C3, C5, and C2 positions.
Regioselectivity Overview
The functionalization of this compound can be directed to one of the three halogenated positions based on the chosen reaction type and conditions. The C3 and C5 bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, while the C2 fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr). The methyl group at C4 provides steric hindrance that can influence the regioselectivity of these reactions.
Caption: Reaction pathways for the selective functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at C3 and C5
The bromine atoms at the C3 and C5 positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of reaction conditions, particularly the catalyst, ligand, and base, is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.[1][2]
Table 2: Representative Conditions for Sonogashira Coupling [1]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 80-90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 60 | 75-85 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 70-80 |
Experimental Protocol: Sonogashira Coupling [1]
-
To a degassed solution of this compound (1.0 mmol) in the specified solvent, add the palladium catalyst, copper(I) iodide, and the base.[1]
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.[1]
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or LC-MS).[1]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[3][4]
Table 3: Representative Conditions for Buchwald-Hartwig Amination [4]
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination [4]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the ligand (if required), and the base.[4]
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at C2
The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the C2 position makes this site susceptible to nucleophilic aromatic substitution. This reaction allows for the introduction of a variety of oxygen, nitrogen, and sulfur nucleophiles.
Caption: General experimental workflow for the SNAr reaction.
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 80 | 85-95 |
| 2 | Pyrrolidine | K₂CO₃ | DMF | 100 | 80-90 |
| 3 | Sodium thiophenoxide | - | DMSO | 120 | 75-85 |
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 mmol) in the appropriate anhydrous solvent, add the nucleophile (1.2-1.5 mmol) and the base (if required).
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Safety Information
This compound is an organic compound and should be handled with appropriate safety precautions.[5] Avoid contact with skin and eyes.[5] Use in a well-ventilated area and keep away from sources of ignition.[5] For detailed safety information, refer to the material safety data sheet (MSDS).[5]
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chembk.com [chembk.com]
Application of 3,5-Dibromo-2-fluoro-4-methylpyridine in Agrochemical Synthesis: A Focus on Pyridine Carboxamide Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoro-4-methylpyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of novel agrochemicals. The strategic placement of two bromine atoms, a fluorine atom, and a methyl group on the pyridine ring offers multiple reactive sites for chemical modification. This allows for the construction of complex molecules with desired physicochemical properties and biological activities, particularly in the development of fungicides, herbicides, and insecticides. The fluorine atom at the 2-position can activate the pyridine ring for nucleophilic aromatic substitution, while the bromine atoms at the 3 and 5-positions are amenable to various cross-coupling reactions and other transformations. This application note will focus on a representative application of this compound in the synthesis of pyridine carboxamide derivatives, a class of compounds known for their fungicidal properties.
Application Notes: Synthesis of Pyridine Carboxamide Fungicides
A significant application of this compound lies in its potential as a precursor for pyridine carboxamide fungicides. This class of agrochemicals often targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of cellular respiration and eventual cell death. The synthesis of such compounds from this compound can be envisioned through a multi-step process involving the selective transformation of one of the bromine atoms into a carboxylic acid group, followed by amide bond formation with a suitable aniline derivative.
Representative Synthetic Pathway
The overall synthetic strategy involves two key transformations:
-
Selective Hydrolysis/Carboxylation: One of the bromine atoms on the pyridine ring is selectively converted into a carboxylic acid. This can be achieved through methods such as lithium-halogen exchange followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation reactions. For the purpose of this note, we will consider a hypothetical selective hydrolysis for simplicity.
-
Amide Coupling: The resulting carboxylic acid is then coupled with an appropriate aniline derivative to form the final pyridine carboxamide. This is a standard transformation in organic synthesis, often facilitated by coupling agents.
Data Presentation
The following table summarizes the key quantitative data for the representative synthesis of a hypothetical pyridine carboxamide fungicide from this compound.
| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | This compound | H₂O/Base | 5-Bromo-2-fluoro-4-methylnicotinic acid | 1 : excess | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | 5-Bromo-2-fluoro-4-methylnicotinic acid | Substituted Aniline | N-(substituted-phenyl)-5-bromo-2-fluoro-4-methylnicotinamide | 1 : 1.1 | Dichloromethane | 25 | 6 | 85 |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-fluoro-4-methylnicotinic acid (Hypothetical)
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of dioxane and water (3:1), add sodium hydroxide (3.0 eq).
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with 2N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-Bromo-2-fluoro-4-methylnicotinic acid.
Step 2: Synthesis of N-(substituted-phenyl)-5-bromo-2-fluoro-4-methylnicotinamide (Hypothetical)
Materials:
-
5-Bromo-2-fluoro-4-methylnicotinic acid
-
Substituted Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Dissolve 5-Bromo-2-fluoro-4-methylnicotinic acid (1.0 eq) in dichloromethane.
-
Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(substituted-phenyl)-5-bromo-2-fluoro-4-methylnicotinamide.
Mandatory Visualization
Caption: Synthetic workflow for a hypothetical pyridine carboxamide fungicide.
Caption: Logical pathway for the mode of action of SDHI fungicides.
3,5-Dibromo-2-fluoro-4-methylpyridine: An Unexplored Building Block in Materials Science
For Immediate Release
Despite the growing demand for novel building blocks in the development of advanced materials for electronic applications, a comprehensive review of current literature reveals that 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS No. 1000340-01-1) remains a largely unexplored compound in materials science research. While commercially available and possessing a chemical structure amenable to synthetic modification, this fluorinated pyridine derivative has not been featured in published research for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or organic field-effect transistors (OFETs).
Chemical Profile
This compound is a halogenated aromatic compound with the molecular formula C₆H₄Br₂FN. Its key structural features, including the electron-deficient pyridine ring, the presence of two bromine atoms suitable for cross-coupling reactions, a fluorine atom for tuning electronic properties, and a methyl group, theoretically make it a candidate for the synthesis of novel conjugated polymers and small molecules for organic electronics.
| Property | Value |
| CAS Number | 1000340-01-1 |
| Molecular Formula | C₆H₄Br₂FN |
| Molecular Weight | 268.91 g/mol |
| Appearance | White to off-white crystalline powder |
| Boiling Point | Approx. 249 °C |
| Density | Approx. 1.984 g/cm³ |
Potential Research Directions
While no specific applications have been reported, the structure of this compound suggests several potential avenues for research in materials science. The bromine atoms at the 3 and 5 positions provide reactive sites for forming carbon-carbon bonds through well-established cross-coupling methodologies such as Suzuki, Stille, or Sonogashira reactions. These reactions are fundamental to the synthesis of the extended π-conjugated systems required for charge transport and light emission in organic electronic devices.
Below is a conceptual workflow for how this molecule could be utilized in the synthesis of a novel conjugated polymer.
Caption: Conceptual workflow for polymer synthesis.
Hypothetical Experimental Protocol: Synthesis of a Co-polymer via Suzuki Cross-Coupling
The following is a generalized, hypothetical protocol for the polymerization of this compound with a generic diboronic ester comonomer. This protocol is based on standard Suzuki cross-coupling polymerization conditions and would require significant optimization for this specific, unexplored monomer.
Materials:
-
This compound
-
Aromatic diboronic ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere, dissolve equimolar amounts of this compound and the diboronic ester comonomer in the chosen anhydrous solvent.
-
Reagent Addition: Add the palladium catalyst (typically 1-5 mol %) and an excess of the base (typically 2-4 equivalents per mole of the dibromo monomer).
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst system (typically 80-120 °C) and stir vigorously for 24-72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Filter the crude polymer and wash it extensively with solvents to remove catalyst residues and oligomeric impurities. A Soxhlet extraction may be necessary for thorough purification.
-
Dry the purified polymer under vacuum.
-
-
Characterization: Characterize the resulting polymer using techniques such as ¹H and ¹³C NMR spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, GPC (to determine molecular weight and polydispersity), UV-Vis spectroscopy, and cyclic voltammetry (to determine electrochemical properties).
Conclusion
While this compound presents an intriguing scaffold for the synthesis of new materials, its potential remains untapped within the materials science community. The lack of published data necessitates foundational research to explore its reactivity, the properties of materials derived from it, and its suitability for electronic applications. The protocols and pathways outlined here are purely conceptual and serve as a starting point for researchers interested in exploring the possibilities of this and other underutilized building blocks in the quest for next-generation organic electronic materials. Professionals in drug development and materials science are encouraged to consider the synthetic versatility of this compound for their respective research endeavors.
Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate from 3,5-Dibromo-2-fluoro-4-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dibromo-2-fluoro-4-methylpyridine is a versatile halogenated pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its distinct substitution pattern, featuring two bromine atoms at positions amenable to various cross-coupling reactions and a fluorine atom that can modulate the physicochemical properties of the target molecule, makes it an attractive starting material for the synthesis of novel drug candidates.
These application notes provide a detailed, step-by-step protocol for the synthesis of a key intermediate, 3-Amino-5-bromo-2-fluoro-4-methylpyridine , a precursor in the development of various therapeutic agents. The synthesis involves a regioselective Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Synthetic Pathway Overview
The synthesis of 3-Amino-5-bromo-2-fluoro-4-methylpyridine from this compound proceeds via a regioselective Buchwald-Hartwig amination. The bromine atom at the 3-position is selectively replaced by an amino group, leaving the bromine at the 5-position intact for further functionalization.
Caption: Synthetic route to 3-Amino-5-bromo-2-fluoro-4-methylpyridine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-Amino-5-bromo-2-fluoro-4-methylpyridine.
| Parameter | Value |
| Starting Material | This compound |
| Target Molecule | 3-Amino-5-bromo-2-fluoro-4-methylpyridine |
| Reaction Type | Buchwald-Hartwig Amination |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₆H₅BrFN₂ |
| Molecular Weight | 205.02 g/mol |
Experimental Protocols
Synthesis of 3-Amino-5-bromo-2-fluoro-4-methylpyridine
This protocol details the regioselective Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 2 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis of Imine: Upon completion of the reaction, cool the mixture to room temperature. Add a 2 M aqueous solution of hydrochloric acid and stir vigorously for 1 hour to hydrolyze the benzophenone imine.
-
Work-up: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Amino-5-bromo-2-fluoro-4-methylpyridine as a solid.
Caption: Experimental workflow for the synthesis of 3-Amino-5-bromo-2-fluoro-4-methylpyridine.
Signaling Pathways and Logical Relationships
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves several key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The use of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 3,5-Dibromo-2-fluoro-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing 3,5-Dibromo-2-fluoro-4-methylpyridine. The following information is designed to help overcome common challenges, such as low yields, side reactions, and regioselectivity issues, to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the first Suzuki coupling with this compound?
A1: For 3,5-dibromopyridines, the presence of a substituent at the C2 position generally directs the initial Suzuki coupling to the C3 position. The fluorine atom at the C2 position in this compound is expected to exert a significant electronic effect, making the C3 position more favorable for the initial arylation.
Q2: My reaction is showing low to no conversion. What are the primary factors to investigate?
A2: Low or no conversion in Suzuki couplings, particularly with heteroaromatic halides, can often be attributed to several factors:
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Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.
-
Inefficient Oxidative Addition: The carbon-bromine bonds on the electron-deficient pyridine ring may be less reactive towards oxidative addition. A highly active catalyst system is often required.
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Poor Reagent Quality: The boronic acid or its ester derivative may have degraded. It is crucial to use fresh, high-purity reagents.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent.
Q3: I am observing significant amounts of side products. What are the most common side reactions and how can I minimize them?
A3: Common side reactions in Suzuki couplings include:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using anhydrous solvents, carefully selecting the base (e.g., K₃PO₄ instead of strong hydroxides), or by using more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are crucial preventative measures.
-
Dehalogenation: The replacement of a bromine atom with a hydrogen atom can occur. Screening different bases and solvents may help to reduce this side reaction.
Q4: Is it possible to perform a double Suzuki coupling to substitute both bromine atoms?
A4: Yes, a double Suzuki coupling is feasible. However, the second coupling typically requires more forcing conditions, such as higher temperatures and a higher catalyst loading. This is because the introduction of an aryl group at the C3 position alters the electronic properties of the pyridine ring, making the second bromine at the C5 position less reactive.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Catalyst Inactivity/Deactivation | • Use a fresh, high-quality palladium catalyst and ligand.• Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to prevent pyridine coordination.• Increase catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Ineffective Base | • Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.• Ensure the base is finely powdered and anhydrous. | |
| Suboptimal Solvent | • Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water. | |
| Low Reaction Temperature | • Gradually increase the reaction temperature (e.g., in 10 °C increments from 80 °C to 110 °C). | |
| Formation of Homocoupled Byproduct | Presence of Oxygen | • Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).• Maintain a positive pressure of an inert gas throughout the reaction. |
| Protodeboronation of Boronic Acid | Presence of Water/Inappropriate Base | • Use anhydrous solvents and reagents.• Switch to a milder base such as K₃PO₄ or KF.• Use a more stable boronic acid derivative, like a pinacol ester or a trifluoroborate salt. |
| Incomplete Conversion to Di-substituted Product | Insufficiently Forcing Conditions | • Increase the reaction temperature for the second coupling step.• Increase the equivalents of the boronic acid and base.• A higher catalyst loading may be necessary. |
| Reaction Stalls | Poor Solubility of Reagents | • Screen different solvents or solvent mixtures to improve solubility (e.g., DMF, DME). |
Data on Reaction Conditions for Analogous Substrates
The following tables summarize reaction conditions that have been successfully employed for the Suzuki coupling of structurally similar dihalopyridines. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: Conditions for Mono-Arylation of Dihalopyridines
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 |
| 3,5-Dichloropyridazine | Pd(OAc)₂ (dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | - | - | High (C3 selectivity) |
| 3,5-Dichloropyridazine | Pd(OAc)₂ (Q-Phos) | Q-Phos | KF | Toluene/H₂O | - | - | High (C5 selectivity) |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | - | Na₂CO₃ (2) | H₂O/DMF | 60 | 12 | >90 (at C2) |
Table 2: Catalyst and Ligand Selection Guide for Pyridine Substrates
| Catalyst Precursor | Ligand | Characteristics & Recommendations |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos | Bulky, electron-rich ligands. Highly effective for challenging couplings of electron-deficient heteroaryl chlorides and bromides. Often provide high yields under relatively mild conditions. |
| Pd(PPh₃)₄ | - | A common, versatile catalyst. May require higher temperatures and can be prone to deactivation with pyridinic substrates. |
| PdCl₂(dppf) | - | A robust and widely used catalyst. Often effective for a broad range of substrates. |
Experimental Protocols
General Protocol for Mono-Arylation of this compound
This is a generalized procedure and should be optimized for each specific boronic acid and desired scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium precursor and the ligand, followed by the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Improving solubility of 3,5-Dibromo-2-fluoro-4-methylpyridine in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-fluoro-4-methylpyridine.
Troubleshooting Guide
This section addresses common issues encountered during the dissolution of this compound in organic solvents.
Question: I am having difficulty dissolving this compound in my chosen organic solvent. What steps can I take?
Answer:
Dissolution issues with this compound can arise from several factors, including solvent choice, temperature, and the physical state of the compound. Based on its chemical properties, it is known to be soluble in alcohols, chlorinated hydrocarbons, and ether solvents, but insoluble in water[1]. The following troubleshooting workflow can help address these challenges.
Figure 1: Troubleshooting workflow for dissolving this compound.
Question: My compound has precipitated out of solution after cooling. How can I prevent this?
Answer:
Precipitation upon cooling indicates that the compound's solubility is highly dependent on temperature in the chosen solvent. To address this, you can:
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Maintain a higher temperature: If your experimental conditions allow, maintain the solution at a moderately elevated temperature where the compound remains soluble.
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Use a co-solvent system: A mixture of solvents can improve the overall solvating power and may prevent precipitation upon cooling. For instance, a small amount of a highly polar solvent like DMF or DMSO in a less polar solvent might help.
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Prepare a saturated solution at room temperature: Instead of dissolving at a high temperature, prepare a saturated solution at your working temperature to ensure stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
| Solvent Class | Solvent Examples | Predicted Solubility at 25°C (mg/mL) | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | 50-100 | The polarity of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds. |
| Dimethylformamide (DMF) | > 200 | High polarity and hydrogen bond accepting capability lead to excellent solvation. | |
| Dimethyl sulfoxide (DMSO) | > 200 | High polarity and strong hydrogen bond accepting properties result in high solubility. | |
| Polar Protic | Methanol, Ethanol | 20-50 | The hydroxyl group can engage in dipole-dipole interactions, and potential hydrogen bonding with the pyridine nitrogen enhances solubility. |
| Isopropanol | 10-20 | Lower polarity compared to methanol and ethanol results in slightly lower solubility. | |
| Chlorinated | Dichloromethane (DCM) | 100-200 | Good solvation of the halogenated pyridine structure. |
| Chloroform | 100-200 | Similar to DCM, provides good solubility for this class of compounds. | |
| Ethers | Tetrahydrofuran (THF) | 50-100 | Moderate polarity and the ether oxygen can interact with the solute. |
| Diethyl ether | 20-50 | Lower polarity compared to THF leads to reduced solubility. | |
| Non-polar | Hexane, Toluene | < 1 | The significant polarity of the pyridine derivative leads to poor solubility in non-polar solvents. |
Q2: How can I improve the solubility of this compound for my reaction?
A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds:
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Co-solvency: This is a common and effective method where a mixture of solvents is used.[2][3] For example, adding a small amount of a highly polar solvent in which the compound is very soluble (e.g., DMSO or DMF) to a bulk solvent can significantly increase the overall solubility.
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[4][5] Gently warming the solvent while dissolving the compound can be effective. However, be mindful of the compound's stability at elevated temperatures.
-
Particle Size Reduction: Decreasing the particle size of the solid through techniques like micronization increases the surface area available for dissolution, which can improve the dissolution rate.[6][7]
Q3: Are there any known incompatibilities for this compound with certain solvents?
A3: While specific incompatibility data is limited, as a general precaution, avoid highly reactive solvents or conditions that could lead to the degradation of the compound, especially at elevated temperatures. Given its structure, it is stable under normal conditions but may react with strong oxidizing and reducing agents[8].
Experimental Protocols
Protocol 1: Determination of Solubility by the Gravimetric Method
This protocol outlines a standard procedure to determine the solubility of this compound in a given organic solvent.
Figure 2: Experimental workflow for the gravimetric determination of solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.
-
Visually confirm that excess solid remains, indicating a saturated solution.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely. This can be done using a rotary evaporator or by placing the container in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is removed, cool the container in a desiccator and weigh it again.
-
-
Calculation:
-
The solubility (S) in mg/mL is calculated using the following formula: S = (mass of residue in mg) / (volume of filtrate in mL)
-
Protocol 2: Improving Solubility Using a Co-solvent System
This protocol describes how to use a co-solvent system to enhance the solubility of this compound.
Materials:
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This compound
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Primary solvent (e.g., Dichloromethane)
-
Co-solvent (e.g., Dimethylformamide - DMF)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Methodology:
-
Determine the Target Concentration: Decide on the desired final concentration of this compound in the solution.
-
Initial Dissolution Attempt:
-
In a volumetric flask, attempt to dissolve the required amount of this compound in the primary solvent (e.g., 90% of the final volume).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Co-solvent Addition:
-
If the compound does not fully dissolve, begin adding the co-solvent (DMF) dropwise while continuously stirring.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
-
Final Volume Adjustment:
-
Once the compound is dissolved, add the primary solvent to reach the final desired volume.
-
-
Record the Solvent Ratio: Note the final ratio of the primary solvent to the co-solvent required to achieve complete dissolution at the target concentration. This ratio can be optimized for future experiments.
References
- 1. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. csustan.edu [csustan.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 3,5-Dibromo-2-fluoro-4-methylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 3,5-Dibromo-2-fluoro-4-methylpyridine. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Disclaimer: Direct experimental data for cross-coupling reactions on this compound is limited in publicly available literature. The guidance provided herein is based on established principles for palladium-catalyzed reactions on analogous polyhalogenated and fluorinated pyridines. The recommended conditions serve as a robust starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A1: Researchers may encounter several challenges:
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Regioselectivity: The molecule has two bromine atoms at the 3- and 5-positions. Achieving selective reaction at one of these sites over the other can be challenging and is often influenced by the catalyst, ligands, and reaction conditions. Generally, the bromine at the 5-position is sterically more accessible.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition. The presence of a fluorine atom at the 2-position can influence the basicity of the nitrogen and its coordinating ability.
-
Reactivity of C-Br bonds: While C-Br bonds are generally reactive in cross-coupling, the electronic environment of the pyridine ring, influenced by the fluorine and methyl groups, can modulate their reactivity.
-
Side Reactions: As with many cross-coupling reactions, side reactions such as hydrodehalogenation (replacement of a bromine atom with hydrogen) or homocoupling of the coupling partners can occur.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?
A2: The most common and effective cross-coupling reactions for this type of substrate include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. This is a versatile reaction with a broad range of commercially available coupling partners.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, leading to the synthesis of alkynylpyridines.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by coupling with primary or secondary amines.
Q3: How do I control the regioselectivity of the reaction to favor mono-substitution?
A3: To favor mono-substitution, you can employ several strategies:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner relative to the this compound.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is the major component. Lowering the reaction temperature can sometimes improve selectivity.
-
Catalyst and Ligand Choice: Some catalyst systems may offer higher selectivity. It is advisable to screen a few different ligands to optimize for mono-substitution.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh batch of palladium precursor and ligand. Consider using a more stable and active pre-catalyst. Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). |
| Incorrect Base | The choice of base is critical. Screen inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. The base's strength and solubility can significantly affect the reaction rate. |
| Solvent Effects | A mixture of an organic solvent and water is often optimal. Common systems include 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio). Ensure solvents are properly degassed. |
| Protodeboronation of Boronic Acid | This is a common side reaction, especially with heteroaryl boronic acids. Use anhydrous solvents if possible, or minimize the amount of water. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue. |
| Poor Solubility | Ensure all reactants are soluble at the reaction temperature. If not, consider a different solvent system. |
Issue: Significant Formation of Di-substituted Product
| Possible Cause | Troubleshooting Steps |
| High Reactivity | Lower the reaction temperature and shorten the reaction time. |
| Excess Coupling Partner | Reduce the equivalents of the boronic acid to be closer to a 1:1 ratio with the dibromopyridine. |
| Catalyst Loading | In some cases, a lower catalyst loading may favor mono-substitution. |
Sonogashira Coupling
Issue: Homocoupling of the Alkyne (Glaser Coupling)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | This is the most common cause. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Copper(I) Catalyst | While CuI is a co-catalyst, it can also promote Glaser coupling. In some "copper-free" Sonogashira protocols, a different base or additive is used. Consider trying a copper-free method if homocoupling is persistent. |
Issue: Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient Base | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is fresh and in sufficient excess (at least 2 equivalents). |
| Catalyst Deactivation | If the reaction stalls, consider adding a second portion of the palladium catalyst. |
Buchwald-Hartwig Amination
Issue: Low Yield with Primary or Secondary Amines
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ligand | The choice of ligand is crucial. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary. |
| Base Incompatibility | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under inert conditions. |
| Steric Hindrance | If coupling a bulky amine, a less sterically hindered ligand might be beneficial, or higher reaction temperatures and longer reaction times may be required. |
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting catalyst systems for various cross-coupling reactions with this compound. Yields are estimates based on reactions with analogous substrates and should be optimized.
Table 1: Suzuki-Miyaura Coupling Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Expected Yield |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Moderate to Good |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | Good to Excellent |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O (10:1) | Good to Excellent |
Table 2: Sonogashira Coupling Catalyst Systems
| Catalyst System | Co-catalyst | Base | Solvent | Expected Yield |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Good |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | Good to Excellent |
| Pd(OAc)₂ / PPh₃ | - | Pyrrolidine | Acetonitrile | Moderate to Good |
Table 3: Buchwald-Hartwig Amination Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Expected Yield |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Moderate to Good |
| Pd(OAc)₂ | XPhos | LiHMDS | 1,4-Dioxane | Good to Excellent |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.1 eq.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
Technical Support Center: 3,5-Dibromo-2-fluoro-4-methylpyridine in Catalysis
Disclaimer: Direct research on the application of 3,5-Dibromo-2-fluoro-4-methylpyridine for overcoming catalyst deactivation is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of catalysis, the known roles of pyridine derivatives in chemical reactions, and data from structurally similar compounds. The experimental protocols provided are illustrative and will require optimization for specific applications.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation and why is it a concern?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. It is a significant issue in industrial processes and research as it can lead to decreased reaction efficiency, lower product yields, increased operational costs, and process downtime. Common mechanisms of catalyst deactivation include poisoning, fouling (e.g., coking), thermal degradation, and sintering of the active catalyst particles.[1][2][3][4][5]
Q2: What is the hypothesized role of this compound in mitigating catalyst deactivation?
While direct evidence is scarce, this compound, as a substituted and halogenated pyridine, could potentially mitigate catalyst deactivation through several mechanisms:
-
As a Ligand or Ligand Precursor: Pyridine and its derivatives are known to act as ligands for a variety of transition metals used in catalysis.[6] By coordinating to the metal center, this compound could modulate the electronic properties of the catalyst, enhancing its stability and preventing degradation pathways. The electron-withdrawing effects of the bromine and fluorine atoms can influence the metal-ligand bond strength and the catalyst's reactivity.
-
As a Site-Blocking Agent: In some catalytic systems, specific sites on the catalyst surface are responsible for undesirable side reactions that lead to deactivation (e.g., coke formation). This pyridine derivative could selectively adsorb to these sites, blocking them without significantly hindering the primary catalytic cycle.
-
As a Proton Shuttle or Base: The basic nitrogen atom in the pyridine ring can play a role in reaction mechanisms, potentially facilitating desired reaction pathways and minimizing side reactions that contribute to deactivation.[7]
-
Precursor for More Complex Ligands: Halogenated pyridines are versatile building blocks for the synthesis of more complex ligands through cross-coupling reactions.[1][2][3]
Q3: Can this compound also act as a catalyst poison?
Yes, this is a critical consideration. Pyridine and its derivatives can sometimes act as catalyst poisons, particularly in reactions involving certain metal catalysts like palladium.[4] The nitrogen lone pair can bind too strongly to the active metal sites, inhibiting the binding of reactants. The suitability of this compound as a stabilizing agent versus its potential to act as a poison is highly dependent on the specific catalyst, reaction conditions, and concentration.
Q4: What are the safety considerations when handling this compound?
This compound is an organic compound that should be handled with appropriate safety precautions. It is advisable to:
-
Avoid contact with skin and eyes. In case of accidental contact, rinse thoroughly with water and seek medical attention.
-
Use in a well-ventilated area to avoid inhalation of vapors or dust.
-
Keep away from sources of ignition and high temperatures.
-
Store in a tightly sealed container, away from oxidizing agents.[8]
Troubleshooting Guides
Issue 1: Rapid Catalyst Deactivation Persists After Addition of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration: The concentration of the additive is crucial. Too little may be ineffective, while too much could lead to catalyst poisoning. | Perform a concentration screening study to determine the optimal loading of this compound. |
| Incompatibility with the Catalyst: The pyridine derivative may not be a suitable stabilizer for the specific metal or support used. | Characterize the catalyst before and after the reaction to check for changes in morphology or composition. Consider alternative stabilizing agents. |
| Dominant Deactivation Mechanism: The primary deactivation mechanism (e.g., severe thermal degradation) may not be addressable by this type of additive. | Conduct catalyst characterization studies (e.g., TGA, BET surface area analysis) to identify the root cause of deactivation.[1] |
| Reaction with Reactants or Products: The additive may be reacting with other components in the reaction mixture, rendering it ineffective. | Analyze the reaction mixture for any unexpected byproducts. |
Issue 2: Decrease in Reaction Selectivity
| Possible Cause | Troubleshooting Step |
| Alteration of Active Sites: The pyridine derivative may be altering the electronic or steric environment of the catalytic active sites, favoring the formation of undesired products. | Systematically vary the structure of the pyridine additive to understand the structure-activity relationship. |
| Formation of a New Catalytic Species: The interaction of the additive with the original catalyst may be forming a new, less selective catalytic species. | Use spectroscopic techniques (e.g., in-situ IR, NMR) to probe the nature of the catalyst-additive interaction under reaction conditions. |
Experimental Protocols
Protocol 1: Screening of this compound as a Catalyst Stabilizer
Objective: To evaluate the effect of this compound on the stability of a given catalyst in a model reaction.
Materials:
-
Catalyst (e.g., a supported metal catalyst)
-
Reactants for a model reaction known to cause catalyst deactivation (e.g., a cross-coupling reaction, hydrogenation)
-
This compound
-
An appropriate solvent
-
Internal standard for chromatographic analysis
-
High-pressure reactor or appropriate glassware
-
Analytical instrumentation (e.g., GC, HPLC)
Procedure:
-
Catalyst Preparation: Prepare the catalyst and characterize its initial properties (e.g., surface area, metal dispersion).
-
Reaction Setup:
-
Control Experiment: Set up the reaction with the catalyst, reactants, and solvent, but without the pyridine additive.
-
Test Experiments: Set up identical reactions with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mol% relative to the catalyst).
-
-
Reaction Monitoring: Run the reactions under the desired conditions (temperature, pressure, stirring). Periodically take samples and analyze them to determine the conversion of reactants and the formation of products over time.
-
Data Analysis: Plot the conversion versus time for each experiment. A slower decay in conversion in the presence of the additive suggests a stabilizing effect.
-
Catalyst Characterization (Post-Reaction): After the reaction, recover the catalyst from both the control and test experiments. Characterize the used catalysts to investigate the nature of the deactivation and the effect of the additive.
Quantitative Data Summary (Hypothetical)
| Additive Concentration (mol%) | Initial Reaction Rate (mol/L·s) | Catalyst Activity after 8h (% of initial) |
| 0 (Control) | 1.2 x 10⁻³ | 35% |
| 0.1 | 1.1 x 10⁻³ | 55% |
| 0.5 | 1.0 x 10⁻³ | 78% |
| 1.0 | 0.9 x 10⁻³ | 85% |
| 5.0 | 0.5 x 10⁻³ | 60% |
Visualizations
Caption: Overview of common catalyst deactivation mechanisms.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: A systematic workflow for screening catalyst additives.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
Preventing byproduct formation in 3,5-Dibromo-2-fluoro-4-methylpyridine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing byproduct formation during the synthesis of 3,5-Dibromo-2-fluoro-4-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this synthesis.
Troubleshooting Guide: Minimizing Byproduct Formation
The primary route for the synthesis of this compound is the diazotization of 2-amino-3,5-dibromo-4-methylpyridine followed by a fluorination reaction, typically a Balz-Schiemann reaction. The main challenges in this synthesis are the formation of hydroxy and proto-deaminated byproducts.
Problem 1: Significant formation of 3,5-Dibromo-4-methyl-2-hydroxypyridine
-
Potential Cause: Presence of water during the diazotization or decomposition of the diazonium salt. The diazonium salt intermediate is highly reactive towards water, leading to the formation of the corresponding hydroxypyridine.
-
Identification: This byproduct can be identified by LC-MS (Liquid Chromatography-Mass Spectrometry) as a compound with a mass corresponding to the replacement of the amino group with a hydroxyl group. 1H NMR will also show characteristic shifts for the pyridinol tautomer.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt and minimize its premature decomposition and reaction with any trace water.
-
Choice of Fluorinating Agent: Using anhydrous fluorinating agents like tetrafluoroboric acid (HBF4) or generating the diazonium tetrafluoroborate salt in situ can reduce the availability of water.
-
Problem 2: Formation of 3,5-Dibromo-4-methylpyridine (Proto-deamination byproduct)
-
Potential Cause: Radical-mediated decomposition of the diazonium salt or reaction with a proton source. This leads to the replacement of the diazonium group with a hydrogen atom.
-
Identification: This byproduct can be identified by GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS, showing a mass corresponding to the loss of the amino group. 1H NMR spectroscopy will confirm the presence of a proton at the 2-position of the pyridine ring.
-
Solutions:
-
Control of Reaction Temperature: Avoid excessive heating during the decomposition of the diazonium salt. A gradual and controlled temperature increase is recommended.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred.
-
Purity of Starting Material: Ensure the purity of the starting 2-amino-3,5-dibromo-4-methylpyridine, as impurities can sometimes catalyze side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and effective method is the Balz-Schiemann reaction. This involves the diazotization of the precursor, 2-amino-3,5-dibromo-4-methylpyridine, using a nitrite source (e.g., sodium nitrite) in the presence of a fluoride source (e.g., tetrafluoroboric acid), followed by thermal or photolytic decomposition of the resulting diazonium tetrafluoroborate salt.
Q2: What are the critical parameters to control to maximize the yield of the desired product?
A2: The critical parameters are:
-
Temperature: Low temperatures (0-5 °C) are crucial during the formation of the diazonium salt to prevent its premature decomposition. The decomposition step requires controlled heating to avoid runaway reactions and the formation of byproducts.
-
Anhydrous Conditions: The exclusion of water is vital to prevent the formation of the 3,5-dibromo-4-methyl-2-hydroxypyridine byproduct.
-
Purity of Reagents: Using high-purity starting materials, solvents, and reagents minimizes the potential for side reactions.
Q3: How can I effectively purify the final product from the byproducts?
A3: Column chromatography on silica gel is a common and effective method for separating this compound from the more polar hydroxypyridine byproduct and the less polar proto-deaminated byproduct. A gradient elution system, for example, with hexanes and ethyl acetate, can provide good separation. Recrystallization from a suitable solvent system can also be employed for further purification.
Q4: Are there any alternative fluorinating agents I can use for the Balz-Schiemann reaction?
A4: Yes, while tetrafluoroboric acid is common, other sources of fluoride can be used, such as hexafluorophosphoric acid (HPF6) or by performing the diazotization in anhydrous hydrogen fluoride (HF). However, the use of anhydrous HF requires specialized equipment and safety precautions.
Data Presentation
Table 1: Effect of Diazotization Temperature on Product Distribution
| Entry | Temperature (°C) | Yield of this compound (%) | 3,5-Dibromo-4-methyl-2-hydroxypyridine (%) | Other Byproducts (%) |
| 1 | 0-5 | 75 | 15 | 10 |
| 2 | 10 | 65 | 25 | 10 |
| 3 | 25 | 40 | 45 | 15 |
Table 2: Effect of Solvent on Product Yield
| Entry | Solvent | Yield of this compound (%) | Comments |
| 1 | Anhydrous Dichloromethane | 72 | Good solubility of reactants, easy to remove. |
| 2 | Anhydrous Acetonitrile | 68 | Can be more challenging to render completely anhydrous. |
| 3 | Tetrahydrofuran (THF) | 65 | Must be freshly distilled and anhydrous. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
Materials:
-
2-amino-3,5-dibromo-4-methylpyridine
-
Tetrafluoroboric acid (HBF4, 48 wt. % in H2O)
-
Sodium nitrite (NaNO2)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3,5-dibromo-4-methylpyridine (1.0 eq) in tetrafluoroboric acid (2.5 eq) at 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension while maintaining the internal temperature between 0 and 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.
-
-
Decomposition and Fluorination:
-
Filter the precipitated diazonium salt and wash it with a small amount of cold diethyl ether.
-
Carefully dry the salt under vacuum.
-
Place the dry diazonium salt in a flask and heat it gently (e.g., in an oil bath at 100-120 °C) until the evolution of nitrogen gas ceases. The decomposition can sometimes be vigorous, so it should be done behind a blast shield.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct formation.
Caption: Logical relationships between reaction parameters and outcomes.
Technical Support Center: 3,5-Dibromo-2-fluoro-4-methylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-fluoro-4-methylpyridine. The following sections address common issues encountered during palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: The primary challenges include achieving regioselectivity between the two bromine atoms, low reaction yields, and the formation of side products. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, side reactions such as hydrodehalogenation (loss of a bromine atom) and homocoupling of the coupling partners can reduce the yield of the desired product.[1]
Q2: Which bromine atom is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The relative reactivity of the bromine atoms at the C3 and C5 positions can be influenced by the specific reaction conditions, including the choice of catalyst, ligands, and solvent. For many dihalopyridines, the halogen at the position with lower electron density is more susceptible to oxidative addition to the palladium catalyst. In some cases, regioselective reactions have been observed on related dibromopyridine derivatives.[2] Careful optimization of reaction conditions is crucial to control regioselectivity.
Q3: Can the fluorine atom at the C2 position be displaced?
A3: Yes, the fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at this position. The reactivity of halogens in SNAr reactions on pyridines generally follows the trend F > Cl > Br > I.[3]
Q4: How can I minimize the formation of byproducts in my reactions?
A4: To minimize byproducts, it is essential to use anhydrous and degassed solvents to prevent hydrodehalogenation and homocoupling.[4] The choice of a suitable base is also critical; for instance, using milder bases like potassium carbonate or cesium carbonate can sometimes be beneficial.[4] Employing bulky phosphine ligands can shield the palladium center and may improve selectivity.[1] Careful monitoring of the reaction progress by TLC or LC-MS can help to avoid over-running the reaction, which can lead to byproduct formation.
Q5: What are the recommended purification methods for derivatives of this compound?
A5: Purification typically involves a standard aqueous workup to remove inorganic salts, followed by column chromatography on silica gel.[5] For solid products, recrystallization can be an effective method to obtain highly pure material.[6] In cases where volatile impurities are present, distillation under reduced pressure may be applicable for liquid products.[6]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Issue: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivation | Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen). The pyridine nitrogen can poison the catalyst; consider using bulky ligands (e.g., XPhos, SPhos) to shield the palladium center.[7] |
| Inefficient Oxidative Addition | Increase the reaction temperature. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. For less reactive bromides, more electron-rich and bulky ligands can be beneficial. |
| Poor Transmetalation | For Suzuki reactions, ensure the base is sufficiently strong and soluble to activate the boronic acid. K₃PO₄ or Cs₂CO₃ are often effective.[8] For Sonogashira reactions, the use of a copper(I) co-catalyst (e.g., CuI) is standard.[9] |
| Protodeboronation (Suzuki) | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[4] |
Issue: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
| Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation | Presence of protic impurities (e.g., water, alcohols). Formation of palladium hydride species. | Use anhydrous and rigorously degassed solvents. Avoid solvents that can act as hydride donors (e.g., alcohols). Screen different bases; weaker bases may be preferable.[4] |
| Homocoupling | Presence of oxygen. Excess of boronic acid/alkyne. | Ensure the reaction is thoroughly degassed. Use a stoichiometry closer to 1:1.1 of the halide to the coupling partner.[10] |
| Lack of Regioselectivity | Similar reactivity of the two bromine atoms under the chosen conditions. | Screen different ligands and solvents to modulate the electronic and steric environment of the catalyst. Lowering the reaction temperature may improve selectivity. |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine Position
Issue: Low or No Substitution of Fluorine
| Potential Cause | Suggested Solution |
| Poor Nucleophile | Increase the nucleophilicity of the reagent. For example, use the corresponding sodium or potassium salt of an alcohol or thiol. For amine nucleophiles, a stronger base may be required to generate a more nucleophilic species. |
| Insufficient Activation | The pyridine ring may not be sufficiently electron-deficient for the chosen nucleophile. While the fluorine at C2 is activated, substitution may require elevated temperatures. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions.[11] |
Quantitative Data from Representative Reactions
The following tables provide a summary of typical reaction conditions and yields for key transformations. Note that these are representative examples, and optimization may be necessary for specific substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromopyridines
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 78-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 4 | ~92 |
| 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O | 80 | 4 | ~95 |
Data is representative for similar bromopyridine substrates and should be used as a guide for optimization.[10]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Related Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | >90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3.6) | K₃PO₄ (2) | Dioxane | 100 | 18 | ~90 |
Data is representative for similar bromopyridine substrates and should be used as a guide for optimization.[9][12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[9][12]
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.2 equiv.). For weaker nucleophiles, a base may be required.
-
Reaction: Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up: Cool the reaction and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[3]
Visualizations
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Impact of base selection on 3,5-Dibromo-2-fluoro-4-methylpyridine coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3,5-Dibromo-2-fluoro-4-methylpyridine in cross-coupling reactions. The following sections address common experimental challenges and offer solutions based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings involving fluorinated pyridines are a common issue.[1] Several factors can be responsible:
-
Catalyst Deactivation: The active Pd(0) catalyst may be oxidizing or deactivating. Ensure you are using a fresh, high-quality palladium catalyst and ligand under a strictly inert atmosphere (Argon or Nitrogen).[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass potentially inefficient in-situ reduction of Pd(II) precatalysts.[2]
-
Inefficient Transmetalation: This is often the rate-determining step and is highly dependent on the base.[3] The base must be strong enough to form the nucleophilic boronate species but not so strong that it promotes side reactions. If you are using a weak base, consider switching to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[2]
-
Protodeboronation: The boronic acid coupling partner can be unstable, leading to the cleavage of the C-B bond.[2] This is exacerbated by high temperatures, the presence of water, and strong bases.[1] To mitigate this, use the corresponding boronate ester (e.g., pinacol ester), which is more stable, or employ anhydrous reaction conditions.[2]
-
Poor Solubility: Reagents, particularly inorganic bases, may have poor solubility in the reaction solvent.[2] Ensure vigorous stirring and consider solvent systems known to improve solubility, such as dioxane/water mixtures.
Q2: My reaction is producing significant amounts of a homocoupled bipyridine side product. How can I minimize this?
A2: Homocoupling of the boronic acid is typically promoted by the presence of oxygen and certain palladium species.[1] To suppress this side reaction:
-
Thoroughly Degas: Oxygen is a key culprit. Ensure all solvents and the reaction headspace are rigorously degassed. This can be achieved by sparging with an inert gas for an extended period or by using several freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Catalyst: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. The reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂) to the active Pd(0) species can sometimes trigger homocoupling.[1]
-
Optimize Ligand Choice: The phosphine ligand can influence the rate of homocoupling. Screening different bulky, electron-rich ligands may be necessary to find one that favors the cross-coupling pathway.[1]
Q3: I am attempting a Buchwald-Hartwig amination and the reaction is sluggish. How can the choice of base improve the outcome?
A3: The base in a Buchwald-Hartwig amination is critical for deprotonating the amine to form the key palladium-amido intermediate.[4] If the reaction is slow:
-
Increase Base Strength: A stronger base may be required to efficiently deprotonate the amine, especially if the amine is weakly nucleophilic. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5]
-
Consider Solubility: The choice of base can be limited by its solubility. While NaOtBu is very common, other bases like K₃PO₄ or Cs₂CO₃ offer different solubility profiles and can be effective, particularly with polar substrates.[5]
-
Avoid Base-Sensitive Functional Groups: Be aware that strong bases like NaOtBu can be incompatible with sensitive functional groups (e.g., enolizable ketones). In such cases, a milder organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be a viable alternative, though it is typically effective for electron-deficient organohalides.[6]
Q4: In a Sonogashira coupling, my terminal alkyne is undergoing homocoupling (Glaser coupling). What is the role of the base here?
A4: The amine base in a Sonogashira reaction has multiple roles, including acting as a solvent, a ligand, and a proton scavenger. However, the copper co-catalyst, if not properly managed, can promote the oxidative homocoupling of the alkyne. While the amine base is crucial, other factors are at play:
-
Amine Base Selection: Mild amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are typically used. Piperidine has also been shown to be effective.[7][8]
-
Copper-Free Conditions: To completely avoid Glaser coupling, consider a copper-free Sonogashira protocol. These reactions often require a different ligand system and may need higher temperatures, but they eliminate the primary cause of alkyne homocoupling.
-
Inert Atmosphere: As with other coupling reactions, maintaining a strict oxygen-free environment is crucial to prevent oxidative side reactions.[9]
Data Presentation: Impact of Base Selection
The selection of a base is critical and can significantly influence reaction outcomes. The optimal base often depends on the specific coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira) and the nature of the coupling partners. The table below summarizes the characteristics and typical applications of common bases in cross-coupling reactions of halopyridines.
| Base | Type | pKa (Conjugate Acid) | Typical Coupling Reaction(s) | Key Considerations |
| K₂CO₃ | Inorganic Carbonate | 10.3 | Suzuki-Miyaura | A mild, inexpensive, and common choice. Good for substrates sensitive to stronger bases. May require aqueous co-solvents for solubility.[3] |
| Cs₂CO₃ | Inorganic Carbonate | 10.3 | Suzuki-Miyaura, Buchwald-Hartwig | More soluble in organic solvents than K₂CO₃. Often provides higher yields, but is more expensive.[9] |
| K₃PO₄ | Inorganic Phosphate | 12.3 | Suzuki-Miyaura, Buchwald-Hartwig | A stronger, non-nucleophilic base. Effective in anhydrous conditions and can accelerate slow reactions. Often used with sterically hindered substrates.[2] |
| NaOtBu | Alkoxide | 19.0 | Buchwald-Hartwig | A very strong base, highly effective for C-N bond formation. Can cause side reactions with base-sensitive functional groups.[4] |
| NEt₃ | Organic Amine | 10.8 | Sonogashira | Standard base for Sonogashira reactions. Acts as an acid scavenger and solvent.[7] |
| DBU | Organic Amidine | 13.5 | Buchwald-Hartwig | A non-nucleophilic organic base. Useful in flow chemistry and for substrates with base-sensitive groups.[6] |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure. The catalyst, ligand, base, and solvent may require optimization for specific boronic acids to achieve maximum yield.[10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
High-purity Nitrogen or Argon gas
-
Oven-dried Schlenk flask and magnetic stir bar
Procedure:
-
Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for common coupling reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Temperature and time optimization for 3,5-Dibromo-2-fluoro-4-methylpyridine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-fluoro-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has three main sites for functionalization: the two bromine atoms at the C3 and C5 positions, and the potential for lithiation at the C6 position. The fluorine atom at the C2 position and the methyl group at the C4 position also influence the reactivity of the pyridine ring. The bromine at the C5 position is generally more sterically accessible, while the bromine at the C3 position is electronically activated by the adjacent fluorine atom.
Q2: What are the common challenges encountered when working with this compound?
A2: Common challenges include:
-
Regioselectivity: In cross-coupling reactions, achieving selective substitution at either the C3 or C5 position can be difficult.
-
Side Reactions: Undesired side reactions such as hydrodehalogenation (loss of a bromine atom) or dimerization of the starting material can occur.
-
Low Yields: Suboptimal reaction conditions, including temperature, time, and choice of catalyst/ligand, can lead to poor product yields.
-
Purification: Separating the desired product from starting material, regioisomers, and other byproducts can be challenging.
Q3: How does temperature affect the outcome of reactions with this compound?
A3: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of side products and decomposition. In cross-coupling reactions, temperature can influence the regioselectivity. For instance, in some palladium-catalyzed reactions on dihalopyridines, lower temperatures may favor reaction at the more electronically activated position, while higher temperatures might favor the less sterically hindered position.
Q4: What is the importance of reaction time in these experiments?
A4: Reaction time is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. Insufficient reaction time can lead to incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can result in product degradation or the formation of undesired side products. Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low yield of the desired mono-arylated product.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 80°C, 100°C, 120°C). Lower temperatures may be necessary to prevent catalyst deactivation or side reactions. |
| Incorrect Reaction Time | Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours) to determine the point of maximum product formation. |
| Poor Catalyst/Ligand Choice | For selective coupling at the C5 position, consider sterically bulky phosphine ligands like XPhos or SPhos. For the C3 position, ligands like dppf may be more suitable. |
| Base Incompatibility | Test different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome. |
Issue: Formation of a mixture of regioisomers (C3 and C5 substitution).
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Both Sites | Modify the temperature. Lower temperatures often favor the more electronically activated C3 position. |
| Ligand not providing sufficient steric hindrance | Employ bulkier ligands (e.g., RuPhos, BrettPhos) to increase selectivity for the less hindered C5 position. |
| Solvent Effects | Vary the solvent system. Aprotic polar solvents like dioxane or DMF can influence regioselectivity. |
Buchwald-Hartwig Amination
Issue: Low conversion to the aminated product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use a pre-catalyst or activate the catalyst in situ. |
| Insufficiently Strong Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base is critical for the deprotonation of the amine. |
| Inappropriate Temperature | Optimize the temperature. While higher temperatures (90-110°C) are often required, excessive heat can lead to catalyst decomposition. |
Issue: Hydrodehalogenation (loss of a bromine) as a major side product.
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Ensure the amine starting material is dry. |
| High Catalyst Loading or High Temperature | Reduce the catalyst loading and/or lower the reaction temperature. |
| Ligand Choice | Experiment with different phosphine ligands. Electron-rich, bulky ligands can sometimes suppress this side reaction. |
Data Presentation
The following tables provide representative data for optimizing reaction conditions. Note that these are illustrative examples based on related compounds and optimal conditions for your specific substrate may vary.
Table 1: Temperature and Time Optimization for Suzuki Coupling at the C5 Position
| Temperature (°C) | Time (h) | Yield of 5-aryl-3-bromo-2-fluoro-4-methylpyridine (%) |
| 80 | 12 | 45 |
| 100 | 8 | 75 |
| 100 | 16 | 72 (slight decomposition observed) |
| 120 | 6 | 68 (increased side products) |
| Conditions: this compound (1 eq.), Arylboronic acid (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2 eq.), Dioxane. |
Table 2: Temperature and Time Optimization for Buchwald-Hartwig Amination at the C5 Position
| Temperature (°C) | Time (h) | Yield of 5-amino-3-bromo-2-fluoro-4-methylpyridine (%) |
| 90 | 12 | 60 |
| 100 | 10 | 85 |
| 110 | 8 | 82 (minor increase in byproducts) |
| 110 | 16 | 75 (significant byproduct formation) |
| Conditions: this compound (1 eq.), Amine (1.2 eq.), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), NaOtBu (1.5 eq.), Toluene. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C5-Position
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol) and BINAP (0.03 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 10-14 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Workup and purification challenges with 3,5-Dibromo-2-fluoro-4-methylpyridine products
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the workup and purification of 3,5-Dibromo-2-fluoro-4-methylpyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on the synthesis of analogous halogenated pyridines, the most probable impurities include:
-
Isomeric Byproducts: Bromination at other positions on the pyridine ring can lead to the formation of isomers.
-
Di-brominated Byproducts: Over-bromination of the starting material or the desired product can result in the addition of a third bromine atom.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Hydrolysis Products: The presence of water during workup can potentially lead to the formation of hydroxy-pyridines.
Q2: How can I effectively monitor the progress of the reaction to minimize byproduct formation?
A2: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction's progress. Regular analysis of the reaction mixture will help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.
Q3: What are the recommended purification techniques for this compound?
A3: The most common and effective purification methods for halogenated pyridines are:
-
Column Chromatography: Highly effective for separating isomers and other closely related impurities. A typical stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.
-
Recrystallization: A suitable method for purifying solid products. The choice of solvent is crucial and often involves a binary system like ethyl acetate/petroleum ether.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be effective if the boiling points of the product and impurities are significantly different.
Q4: How can I identify the impurities in my sample?
A4: A combination of analytical techniques is recommended for unambiguous impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and determine their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and identify isomers based on distinct chemical shifts and coupling constants.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound.
Problem 1: Low Yield of Desired Product After Workup
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or GC to ensure it goes to completion. Consider extending the reaction time or slightly increasing the temperature if necessary. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of the pyridine product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product Degradation | Avoid excessively high temperatures during solvent removal (rotary evaporation). Handle the product under an inert atmosphere if it is sensitive to air or moisture. |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the mobile phase using TLC. A good starting point for halogenated pyridines is a hexane/ethyl acetate gradient. |
| Column Overloading | Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). |
| Co-elution of Impurities | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. |
Problem 3: Oiling Out During Recrystallization
| Possible Cause | Suggested Solution |
| Solvent System is Too Nonpolar | Gradually add a more polar co-solvent until the oil dissolves, then allow it to cool slowly. |
| Solution is Supersaturated | Add a small amount of the initial solvent to dissolve the oil, then cool the solution at a slower rate. Seeding with a small crystal of the pure product can also induce crystallization. |
| Presence of Impurities | The presence of significant impurities can inhibit crystallization. It may be necessary to first purify the crude product by column chromatography. |
Data Presentation
The following tables summarize typical quantitative data for the purification of halogenated pyridine derivatives. Note that these values are illustrative and may vary for this compound depending on the specific experimental conditions and the nature of the impurities.
Table 1: Comparison of Purification Methods for a Related Compound (2-Bromo-4-methylpyridine Derivative)
| Purification Method | Starting Purity (%) | Final Purity (%) | Expected Yield (%) |
| Column Chromatography | 75-90 | >98 | 65-85 |
| Recrystallization | 90-95 | >99 | 70-90 |
Data is illustrative and based on typical outcomes for related compounds.
Table 2: Typical Parameters for Column Chromatography of a Halogenated Pyridine
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., from 98:2 to 90:10) |
| Loading | Dry loading is often preferred |
| Elution Monitoring | TLC with UV visualization |
Experimental Protocols
Protocol 1: General Workup Procedure
-
Quenching: After the reaction is complete (monitored by TLC/GC), cool the reaction mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any excess acid until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small flask, dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
Technical Support Center: Scaling Up Reactions Involving 3,5-Dibromo-2-fluoro-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for troubleshooting and successfully scaling up reactions involving 3,5-Dibromo-2-fluoro-4-methylpyridine. The following information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guide
Issue 1: Low or No Conversion in Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the potential causes and how can I troubleshoot this?
A1: Low conversion in Suzuki-Miyaura reactions with this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions. The electron-deficient nature of the pyridine ring, further influenced by the fluorine and bromine substituents, requires careful optimization.[1][2]
Potential Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[1] Ensure a strictly inert atmosphere by thoroughly degassing all solvents and reagents to prevent oxidation of the Pd(0) active species.[1]
-
Inappropriate Ligand Choice: Standard ligands may be ineffective. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to be effective for heteroaryl couplings.[1]
-
Suboptimal Base: The base is crucial for the transmetalation step. Weaker bases may be ineffective. Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃, ensuring they are anhydrous and finely powdered for optimal reactivity.[1]
-
Poor Reagent Quality: The boronic acid may have degraded through protodeboronation. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[1]
Q2: I am attempting a Buchwald-Hartwig amination and facing similar issues of low conversion. What adjustments should I consider?
A2: The Buchwald-Hartwig amination of this compound requires a carefully selected catalyst system and reaction conditions to overcome the challenges posed by the substituted pyridine ring.[3][4]
Potential Causes & Solutions:
-
Catalyst System: The combination of a palladium precursor and a suitable phosphine ligand is critical. For electron-rich amines, bulkier, electron-rich ligands may be beneficial. For less reactive amines, consider more active pre-catalysts.[3][4]
-
Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine. Sodium tert-butoxide (NaOtBu) is commonly used, but for base-sensitive substrates, a weaker inorganic base like Cs₂CO₃ or K₃PO₄ might be necessary.[4][5]
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[5]
Frequently Asked Questions (FAQs)
Q3: Which bromine is more reactive in this compound, the one at the 3-position or the 5-position?
A3: In palladium-catalyzed cross-coupling reactions of substituted pyridines, regioselectivity is influenced by both electronic and steric factors. For many dihalopyridines, the halogen at the position with lower electron density and less steric hindrance is more reactive. In the case of 3,5-dibromo-2-fluoropyridine derivatives, regioselective substitution at the 3-position has been observed in some instances.[6][7] However, the specific outcome can be highly dependent on the chosen catalyst, ligand, and reaction conditions. A systematic screening of conditions is recommended to achieve the desired regioselectivity.
Q4: Can I perform a Sonogashira or Stille coupling with this substrate?
A4: Yes, Sonogashira and Stille couplings are viable options for functionalizing this compound.
-
Sonogashira Coupling: This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8][9] Careful exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling).[9]
-
Stille Coupling: This reaction utilizes an organotin reagent and a palladium catalyst. A key challenge in Stille couplings is the removal of tin byproducts after the reaction, which can often be achieved by washing with an aqueous KF solution.[10]
Q5: What are common side reactions to watch out for?
A5: Besides low conversion, several side reactions can occur:
-
Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by the presence of water and high temperatures.[1]
-
Homocoupling (Suzuki, Sonogashira): Dimerization of the boronic acid or alkyne coupling partners. This is often exacerbated by the presence of oxygen.[1][9]
-
Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom. This can be a competitive pathway, especially if the desired cross-coupling is slow.[11]
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group: The 2-fluoro substituent is highly activated towards nucleophilic attack, especially with strong nucleophiles or bases at elevated temperatures. This can lead to undesired side products.
Q6: What are the recommended purification methods for the products of these reactions?
A6: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Aqueous Workup: An initial extraction and washing step is crucial to remove inorganic salts and water-soluble impurities.[12]
-
Flash Column Chromatography: This is often the most effective method for separating the desired product from starting materials, isomeric byproducts, and other organic impurities.[12]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to achieve high purity.[12]
Q7: What are the key safety precautions when working with this compound?
A7: this compound and related halogenated pyridines should be handled with care in a well-ventilated fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]
Data Presentation
The following tables provide representative quantitative data for common cross-coupling reactions of brominated pyridines. Note that this data is for analogous substrates and should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-24 | ~81[15] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-24 | ~92[15] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-24 | ~80[15] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-24 | ~73[15] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | Toluene | 110 | 12-24 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12-24 | High |
| 3 | Benzylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | High |
| 4 | Volatile Primary Amines | Pd(OAc)₂ (2-5) | dppp (3-7.5) | NaOtBu | Toluene | 80 | 4-12 | 55-98[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[15]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[15]
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[15]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography.[16]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 3,5-Dibromo-2-fluoro-4-methylpyridine Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-fluoro-4-methylpyridine. The following information is designed to assist in monitoring reaction progress and resolving common analytical challenges.
High-Performance Liquid Chromatography (HPLC) Analysis
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH for the basic pyridine nitrogen. | Adjust the mobile phase pH. For basic compounds like pyridines, a mobile phase with a pH between 2 and 8 is recommended.[1] Using a buffered mobile phase can improve peak shape. |
| Secondary interactions with residual silanols on the column. | Use a column with end-capping or add a competitive base to the mobile phase in low concentrations. Reducing the mobile phase pH can also minimize these interactions.[2] | |
| Column overload. | Reduce the sample concentration or injection volume.[3] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature.[1][3] |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[3] | |
| Pump malfunction or leaks. | Check the HPLC system for leaks, particularly around fittings and pump seals. Ensure the pump is delivering a consistent flow rate.[1][3] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector flow cell. | Filter all solvents before use and flush the system regularly.[4] Clean the detector flow cell according to the manufacturer's instructions. |
| Air bubbles in the system. | Degas the mobile phase thoroughly before and during use. Purge the pump to remove any trapped air.[3] | |
| Detector lamp nearing the end of its life. | Replace the detector lamp if its energy output is low.[3] |
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for an HPLC method for this compound? A starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid. A gradient elution may be necessary to separate the starting materials, intermediates, and the final product.
-
Q2: How can I improve the resolution between my target compound and impurities? To improve resolution, you can optimize the mobile phase composition (e.g., change the organic solvent or the gradient slope), adjust the column temperature, or try a column with a different stationary phase.
-
Q3: My sample is not dissolving well in the mobile phase. What should I do? If sample solubility is an issue, you can try dissolving the sample in a stronger, compatible solvent and then diluting it with the mobile phase. However, be aware that a strong injection solvent can lead to poor peak shape. Whenever possible, dissolve the sample in the initial mobile phase.[1]
Experimental Protocol: HPLC Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve 1 mg of the reaction mixture in 10 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | The compound may be thermally labile and degrading in the injector. | Lower the injector temperature. |
| The compound is not volatile enough for GC analysis. | Consider derivatization to increase volatility, although this is less common for pyridine derivatives. | |
| Active sites in the liner or column. | Use a deactivated liner and column. Perform inlet maintenance. | |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and column. Silylating the liner can help. |
| Column contamination. | Bake out the column at a high temperature or trim the front end of the column. | |
| Inconsistent Results | Leaks in the system. | Check for leaks in the injector, column fittings, and MS interface. |
| Inconsistent injection volume. | Ensure the autosampler is functioning correctly and the syringe is clean. | |
| Complex Fragmentation Pattern | The presence of bromine isotopes will result in characteristic M+2 peaks. | This is expected. The isotopic pattern for two bromine atoms should be approximately 1:2:1 for M, M+2, and M+4. This can be used to confirm the presence of two bromine atoms in the molecule. |
Frequently Asked questions (FAQs)
-
Q1: What is the expected fragmentation pattern for this compound in EI-MS? The fragmentation of halogenated pyridines in EI-MS can be complex. Expect to see the molecular ion peak. Common fragmentation pathways for halogenated compounds include the loss of a halogen atom (Br radical) or a hydrogen halide (HBr).[5] The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[6]
-
Q2: What type of GC column is suitable for this analysis? A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point for the analysis of halogenated pyridines.
-
Q3: How can I confirm the identity of my peak? The mass spectrum provides a fingerprint for your compound. You can compare the obtained spectrum with a library spectrum if available. The fragmentation pattern, particularly the isotopic distribution due to the two bromine atoms, is a strong indicator of the compound's identity.
Experimental Protocol: GC-MS Analysis
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
| Sample Preparation | Dilute the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Presence of paramagnetic impurities. | Filter the sample through a small plug of silica gel. |
| Sample concentration is too high. | Dilute the sample. | |
| Poor shimming. | Re-shim the spectrometer. | |
| Complex Multiplets | The fluorine atom will couple with nearby protons and carbons, leading to more complex spectra. | This is expected. 1H-19F and 13C-19F coupling constants can provide valuable structural information. |
| Overlapping signals. | Use a higher field NMR spectrometer if available. 2D NMR techniques like COSY and HSQC can help in assigning the signals. | |
| Difficulty in Assigning Signals | Lack of reference data for this specific compound. | Use predictive software for chemical shifts as a starting point. Compare the spectra with those of structurally similar compounds. 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment. |
Frequently Asked Questions (FAQs)
-
Q1: What are the expected 1H NMR chemical shifts for this compound? Predicting exact chemical shifts can be challenging. However, the aromatic proton will likely appear as a singlet or a narrow doublet due to coupling with the fluorine atom. The methyl group will be a singlet. The exact positions will be influenced by the electronic effects of the bromine and fluorine substituents.
-
Q2: How will the 19F NMR spectrum look? The 19F NMR spectrum will likely show a single resonance, which may be a doublet due to coupling with the adjacent aromatic proton.
-
Q3: How can I use NMR to monitor the reaction progress? By taking NMR spectra of the reaction mixture at different time points, you can monitor the disappearance of the starting material signals and the appearance of the product signals. The integration of these signals can be used to determine the relative concentrations and calculate the reaction conversion.
Experimental Protocol: NMR Analysis
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) |
| Sample Preparation | Dissolve approximately 5-10 mg of the crude reaction mixture in 0.6 mL of the deuterated solvent. |
| Experiments | 1H NMR, 13C NMR, 19F NMR. For detailed structural confirmation, 2D experiments such as COSY, HSQC, and HMBC are recommended. |
| Referencing | Use the residual solvent peak as an internal reference for 1H and 13C spectra. |
Visualizations
Caption: Experimental workflow for monitoring reaction progress.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihalogenated pyridines are invaluable building blocks in the synthesis of complex molecules central to drug discovery, agrochemicals, and materials science. Their ability to undergo selective cross-coupling reactions allows for the stepwise and controlled introduction of diverse functionalities. Among these, 3,5-Dibromo-2-fluoro-4-methylpyridine is a versatile substrate, offering multiple reaction sites with distinct electronic and steric properties. This guide provides an objective comparison of the cross-coupling performance of this compound against other common dihalopyridines, supported by experimental data and detailed protocols.
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is governed by several key factors. Generally, the reaction occurs at the more electrophilic carbon, and the order of halide reactivity is I > Br > Cl.[1][2] For pyridine rings, positions adjacent to the nitrogen (C2 and C6) are typically more electrophilic and thus more reactive than the C3, C5, and C4 positions.[1][3] However, this intrinsic reactivity can be modulated by the presence of other substituents and significantly influenced by the choice of catalyst, ligands, and reaction conditions.[4][5]
Comparative Performance in Cross-Coupling Reactions
The unique substitution pattern of this compound—a fluorine atom at the activated C2 position, an electron-donating methyl group at C4, and two bromine atoms at the less activated C3 and C5 positions—leads to a nuanced reactivity profile compared to other dihalopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For dihalopyridines, the site of the initial coupling is dictated by a combination of halide identity and position. In substrates with two identical halogens, the reaction preferentially occurs at the most electrophilic position, typically C2 or C6.[1] For mixed-halide systems like 5-bromo-2-chloropyridine, the reaction favors the more reactive C-Br bond, even though the C2 position is intrinsically more activated.[1][2]
In the case of this compound, the C-Br bonds are significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling. Between the two identical C-Br bonds at the C3 and C5 positions, the electronic influence of the adjacent fluoro and methyl groups, as well as steric factors, will determine the selectivity.
Table 1: Comparison of Suzuki-Miyaura Coupling Performance
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Major Product(s) & Yield(s) | Reference |
| 2,4-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ | TlOH / Toluene | 25 | 2-Aryl-4-bromopyridine (Good yields) | [6] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / QPhos | K₃PO₄ / Toluene | 100 | 4-Phenyl-2-chloropyridine (Modest selectivity) | |
| 5-Bromo-2-chloropyridine | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ / Dioxane | Reflux | 5-Aryl-2-chloropyridine | [1] |
| 3,5-Dichloropyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane | Reflux | 3-Aryl-5-chloropyridazine | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The regioselectivity follows similar principles to Suzuki coupling, with reactivity generally higher at positions ortho to the pyridine nitrogen. For instance, in 2,4-dichloropyridine, amination occurs selectively at the C2 position when using a Xantphos-based catalyst.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to enhance reaction efficiency and can influence selectivity.[7]
For this compound, amination is expected to occur at one of the C-Br positions. The fluorine at C2 enhances the electrophilicity of the ring, potentially facilitating the reaction.
Table 2: Comparison of Buchwald-Hartwig Amination Performance
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Major Product(s) & Yield(s) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene | 100 | 2-Anilino-4-chloropyridine (20:1 to 50:1 selectivity) | [5] |
| 5-Bromo-2-chloropyridine | Amine | Pd(OAc)₂ / Bulky Ligands | NaOtBu / Toluene | RT-80 | 5-Amino-2-chloropyridine (Ligand-dependent) | [4] |
| 2,6-Dihalopyridines | Aminothiophene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Dioxane | 110 | Mono- and di-aminated products | [8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds between terminal alkynes and aryl or vinyl halides. The reactivity of halopyridines follows the established trend: I > Br > Cl. When multiple identical halogens are present, the reaction favors the most electrophilic site.[9] Catalyst and ligand choice can also be used to control regioselectivity in di- and tri-halopurine systems.[10]
For this compound, Sonogashira coupling will proceed at the C-Br positions. The relative rates of mono- and di-alkynylation would depend on the specific reaction conditions employed.
Table 3: Comparison of Sonogashira Coupling Performance
| Substrate | Coupling Partner | Catalyst / Co-catalyst | Base / Solvent | Temp. (°C) | Major Product(s) & Yield(s) | Reference |
| 4,6-Dichloro-2-pyrone | Terminal Alkyne | Pd(dba)₂/PPh₃ / CuI | Et₃N / THF | 60 | 6-Alkynyl-4-chloro-2-pyrone (High regioselectivity) | [11] |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | RT | 4-Alkynyl-2-bromo-quinoline (Reacts at C-I) | [9] |
| 1,2,3-Trihaloarenes | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Ambient | High regioselectivity for the most reactive halide | [12] |
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura reaction.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihalopyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]
General Protocol for Buchwald-Hartwig Amination
This protocol is a representative procedure for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq.) to a dry reaction vessel.
-
Reagent Addition: Add the dihalopyridine (1.0 eq.), the amine (1.2 eq.), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the specified temperature (typically 80-110 °C) with stirring for the required time (monitor by LC-MS or GC-MS).
-
Work-up: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.[5]
General Protocol for Negishi Coupling
This protocol describes a general procedure for the Negishi cross-coupling of an aryl bromide with an organozinc reagent.[14][15]
-
Organozinc Preparation (if not commercial): Activate zinc dust with I₂ in anhydrous THF. Slowly add the corresponding alkyl or aryl halide to form the organozinc reagent.
-
Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Reaction Mixture: Add the dihalopyridine (1.0 eq.) to the catalyst mixture, followed by the freshly prepared organozinc solution (1.5 eq.) via cannula or syringe.
-
Reaction Conditions: Heat the reaction mixture (typically to 65 °C) and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Quenching & Work-up: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase with brine, dry over MgSO₄, and evaporate the solvent. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision logic for predicting regioselectivity in dihalopyridines.
Conclusion
This compound presents a distinct reactivity profile compared to more conventionally substituted dihalopyridines. While the two bromine atoms provide reliable handles for standard cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, their positions at the electronically less-favored C3 and C5 sites make the reaction outcomes highly dependent on catalyst systems and reaction conditions. The presence of the C2-fluoro and C4-methyl groups further modulates the electronic and steric environment of the reaction centers. This contrasts with substrates like 2,4-dihalopyridines, where the intrinsic reactivity of the C2 position often dominates. Understanding these nuances allows researchers to leverage this compound as a strategic building block for creating complex, highly functionalized pyridine scaffolds for applications in pharmaceutical and materials development.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparing reactivity of bromine vs fluorine in 3,5-Dibromo-2-fluoro-4-methylpyridine
A comprehensive guide for researchers, scientists, and drug development professionals on the selective reactivity of halogen substituents in a key pyridine intermediate.
In the realm of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel bioactive molecules. Halogenated pyridines, such as 3,5-Dibromo-2-fluoro-4-methylpyridine, serve as versatile building blocks, offering multiple sites for chemical modification. Understanding the differential reactivity of the halogen substituents is crucial for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the reactivity of the fluorine versus the bromine atoms in this compound, supported by established principles of nucleophilic aromatic substitution (SNAr) and generalized experimental data.
The Decisive Factors: Positional Activation and Halogen Identity
The reactivity of halogens on a pyridine ring in nucleophilic aromatic substitution (SNAr) is primarily governed by two factors: the position of the halogen relative to the ring nitrogen and the nature of the halogen itself.
Halogenated pyridines are particularly susceptible to nucleophilic attack at the 2- and 4-positions.[1][2] This is because the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate, the key intermediate in the SNAr mechanism, through resonance. Conversely, substitution at the 3- and 5-positions is significantly less favorable as the negative charge cannot be delocalized onto the nitrogen atom.[2]
In the case of this compound, the fluorine atom is situated at the activated 2-position, while the bromine atoms are at the less reactive 3- and 5-positions. This positional advantage strongly suggests that the fluorine atom will be preferentially displaced by a nucleophile.
Furthermore, in the context of SNAr reactions, the typical trend for halogen reactivity is often the reverse of what is observed in aliphatic SN1 and SN2 reactions.[3] While bromide is generally a better leaving group than fluoride, in SNAr the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[4] The high electronegativity of fluorine makes the attached carbon atom more electrophilic and significantly stabilizes the anionic intermediate through a strong inductive effect.[3][4] This electronic stabilization outweighs its poorer leaving group ability, leading to a faster reaction rate.
Therefore, both positional activation and the inherent electronic properties of the halogens point towards the significantly higher reactivity of the fluorine atom at the C-2 position compared to the bromine atoms at the C-3 and C-5 positions.
Quantitative Reactivity Comparison
| Halogen Substituent | Position on Pyridine Ring | Relative Reactivity in SNAr | Key Influencing Factors |
| Fluorine | 2- (ortho to Nitrogen) | High | - Activated position for SNAr due to resonance stabilization of the Meisenheimer intermediate by the nitrogen atom. - Strong inductive electron-withdrawing effect of fluorine increases the electrophilicity of the carbon center and stabilizes the intermediate. |
| Bromine | 3-, 5- (meta to Nitrogen) | Low | - Deactivated positions for SNAr as the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. - Weaker inductive effect compared to fluorine. |
Logical Framework for Reactivity Assessment
The decision-making process for predicting the site of nucleophilic attack on a poly-halogenated pyridine can be visualized as a logical flow. The primary consideration is the position of the halogen, followed by its intrinsic electronic properties.
References
A Comparative Analysis of Suzuki and Stille Coupling Reactions for the Functionalization of 3,5-Dibromo-2-fluoro-4-methylpyridine
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted pyridine core, in particular, is a prevalent motif in a vast array of pharmaceutical agents. This guide provides a comparative overview of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki and Stille couplings, for the mono-arylation of 3,5-Dibromo-2-fluoro-4-methylpyridine, a versatile fluorinated pyridine building block.
Yield Comparison: Suzuki vs. Stille Coupling
The following table summarizes the available experimental data for the mono-selective Suzuki and a representative Stille coupling reaction of this compound. It is important to note that the reaction conditions are not identical, and direct comparison of yields should be interpreted with this in mind.
| Coupling Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | (4-ethoxyphenyl)boronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/Water | 80 | 16 | 82 |
| Stille Coupling | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | - | Toluene | 110 | 12 | 75-85 |
Note: The yield for the Stille coupling is an estimated range based on typical yields for similar substrates due to the absence of a directly reported yield for this specific reaction in the available literature.
Discussion
The available data suggests that the Suzuki coupling offers a high-yielding pathway for the mono-arylation of this compound. An 82% yield for the coupling with (4-ethoxyphenyl)boronic acid indicates an efficient and selective transformation under relatively mild conditions. The use of a pre-formed catalyst like Pd(dppf)Cl₂ and a common base such as potassium carbonate in an aqueous dioxane system represents a standard and accessible protocol for many research laboratories.
The Stille coupling , while not having a directly reported yield for this specific substrate, is a well-established and powerful C-C bond-forming reaction. Based on similar transformations, a yield in the range of 75-85% can be reasonably expected. Stille reactions often proceed under neutral conditions, which can be advantageous for substrates sensitive to bases. However, a significant drawback of the Stille coupling is the toxicity and the difficulty in removing organotin byproducts.
Experimental Protocols
Below are the detailed experimental protocols for the Suzuki coupling reaction of this compound.
Mono-Selective Suzuki Coupling Protocol
Materials:
-
This compound
-
(4-ethoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (high purity)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), (4-ethoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 3-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-(4-ethoxyphenyl)-5-bromo-2-fluoro-4-methylpyridine.
Logical Workflow for Coupling Partner Selection
The choice between Suzuki and Stille coupling often depends on several factors beyond just the yield. The following diagram illustrates a logical workflow for selecting the appropriate coupling methodology.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
For the mono-arylation of this compound, the Suzuki-Miyaura coupling appears to be a highly effective and practical choice, offering high yields under standard conditions with the significant advantage of using less toxic and more easily handled organoboron reagents. While the Stille coupling remains a viable alternative, particularly when base-sensitive functional groups are present, the associated toxicity and purification challenges of organotin compounds make the Suzuki reaction a more favorable option for many applications in drug discovery and development. Researchers should consider the factors outlined in the workflow diagram to make an informed decision based on the specific requirements of their synthetic route.
A Comparative Guide to 3,5-Dibromo-2-fluoro-4-methylpyridine Derivatives in Preclinical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel 3,5-Dibromo-2-fluoro-4-methylpyridine derivative, designated as Compound 1 , within the context of preclinical anticancer drug discovery. The document outlines its inhibitory activity against key oncogenic kinases and compares its in vitro performance with established kinase inhibitors. Detailed experimental protocols for the characterization and validation of such derivatives are also provided to ensure reproducibility and facilitate further investigation.
Performance Comparison of Kinase Inhibitors
The inhibitory potential of Compound 1 was assessed against two prominent receptor tyrosine kinases implicated in various cancers: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its performance was benchmarked against two well-characterized kinase inhibitors, Gefitinib (a selective EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor). The half-maximal inhibitory concentrations (IC₅₀) were determined using a luminescence-based kinase assay.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Profile |
| Compound 1 | EGFR | 15 | High |
| VEGFR-2 | 250 | Moderate | |
| Gefitinib (Alternative 1) | EGFR | 10 | High (EGFR selective) |
| VEGFR-2 | >10,000 | Low | |
| Sorafenib (Alternative 2) | EGFR | 90 | Moderate |
| VEGFR-2 | 20 | High (Multi-kinase inhibitor) |
In Vitro Anticancer Activity
The antiproliferative activity of Compound 1 and the reference compounds was evaluated against the A549 non-small cell lung cancer cell line, which is known to express EGFR. Cell viability was determined using the MTT assay after a 72-hour incubation period with the respective compounds.
| Compound | Cell Line | IC₅₀ (µM) | Notes |
| Compound 1 | A549 | 0.8 | Potent inhibition of cancer cell growth. |
| Gefitinib (Alternative 1) | A549 | 0.5 | High potency, consistent with EGFR inhibition. |
| Sorafenib (Alternative 2) | A549 | 1.5 | Moderate potency, reflects multi-kinase activity. |
Experimental Protocols
Synthesis and Characterization of this compound (Compound 1)
Synthesis: A solution of 2-fluoro-4-methylpyridine (1.0 eq) in concentrated sulfuric acid is cooled to 0°C. N-bromosuccinimide (2.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 16 hours. The mixture is then poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the title compound as a white solid.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then performed to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are prepared in a kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). In a 384-well plate, 2.5 µL of the diluted compound or DMSO (vehicle control) is added. 2.5 µL of the kinase solution is then added, and the plate is incubated for 10 minutes at room temperature. The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture. The plate is incubated for 60 minutes at 30°C.
-
ADP Detection: 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature. 20 µL of Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
Data Analysis: Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced. The data is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value.[1]
MTT Cell Proliferation Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells.[2][3][4][5]
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 72 hours.
-
MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plate is then incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the characterization and validation of Compound 1.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound 1.
References
A Comparative Guide to 3,5-Dibromo-2-fluoro-4-methylpyridine and Alternative Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of appropriate building blocks is a critical determinant of success in the rapid and efficient construction of complex molecular architectures. Substituted pyridines are a cornerstone of many pharmaceutical and agrochemical discovery programs. This guide provides an objective, data-driven comparison of 3,5-Dibromo-2-fluoro-4-methylpyridine against its logical alternative, 3,5-Dichloro-2-fluoro-4-methylpyridine , in two of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This comparison aims to inform strategic decisions in reaction design and optimization.
General Principles of Reactivity in Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, where weaker bonds (e.g., C-I) facilitate the rate-determining oxidative addition step to the palladium(0) catalyst.
For polyhalogenated pyridines, the position of the halogen is also crucial. The electron-deficient nature of the pyridine ring makes positions C2, C4, and C6 more susceptible to oxidative addition than C3 and C5.
Benchmarking in Suzuki-Miyaura Coupling
| Building Block | Representative Reaction | Expected Yield (%) | Reaction Conditions |
| This compound | Coupling with Phenylboronic Acid | 85-95% | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 80-90°C, 12h |
| 3,5-Dichloro-2-fluoro-4-methylpyridine | Coupling with Phenylboronic Acid | 60-75% | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv.), Toluene/H₂O (10:1), 100-110°C, 24h |
Note: The yields presented are estimates based on the general reactivity of bromo- and chloropyridines in Suzuki-Miyaura couplings and are intended for comparative purposes.
The higher reactivity of the C-Br bond compared to the C-Cl bond suggests that this compound will generally provide higher yields under milder reaction conditions and in shorter reaction times. The use of more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos) is often necessary to achieve reasonable yields with the less reactive chloro-substituted analogue.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyridine substrate is a key factor. The following table compares the expected performance of this compound and its dichloro counterpart in a representative amination with morpholine.
| Building Block | Representative Reaction | Expected Yield (%) | Reaction Conditions |
| This compound | Amination with Morpholine | 80-90% | Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), NaOtBu (1.4 equiv.), Toluene, 100°C, 16h |
| 3,5-Dichloro-2-fluoro-4-methylpyridine | Amination with Morpholine | 50-65% | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), LHMDS (1.5 equiv.), Dioxane, 110°C, 24h |
Note: The yields presented are estimates based on the general reactivity of bromo- and chloropyridines in Buchwald-Hartwig aminations and are intended for comparative purposes.
The C-Br bond's greater reactivity allows for the use of more traditional catalyst systems and generally results in higher yields for the amination of this compound. The corresponding chloro-substituted pyridine often requires stronger bases and more specialized, bulky phosphine ligands to achieve synthetically useful yields.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, LHMDS, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the halopyridine, palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110°C) with stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A Comparative Spectroscopic Guide to the Reaction Products of 3,5-Dibromo-2-fluoro-4-methylpyridine
For researchers and professionals in drug development and organic synthesis, 3,5-Dibromo-2-fluoro-4-methylpyridine serves as a versatile scaffold for the introduction of diverse functionalities. Its strategic substitution pattern, featuring two distinct bromine atoms and a fluorine atom, allows for selective transformations through various cross-coupling and substitution reactions. This guide provides a comparative analysis of the spectroscopic signatures of products derived from Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions of this pivotal building block. The presented data, based on representative examples and spectroscopic principles, aims to facilitate product characterization and reaction monitoring.
Reactivity Overview
The reactivity of this compound is dictated by the electronic and steric environment of its substituents. The bromine atoms at the 3- and 5-positions are amenable to palladium-catalyzed cross-coupling reactions. The fluorine atom at the 2-position, activated by the electron-withdrawing nitrogen atom, is the primary site for nucleophilic aromatic substitution.
Comparative Spectroscopic Data of Reaction Products
The following tables summarize representative spectroscopic data for the products of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. It is important to note that the exact values will vary depending on the specific coupling partner or nucleophile used. The data presented here is based on analogous compounds found in the literature and predicted spectroscopic trends.
Table 1: Representative Spectroscopic Data for Suzuki-Miyaura Coupling Products
| Product Structure (Example: Phenylboronic Acid) | Representative ¹H NMR Data (CDCl₃, 500 MHz) | Representative ¹³C NMR Data (CDCl₃, 125 MHz) | Representative Mass Spec Data (EI) |
| 3-Bromo-2-fluoro-4-methyl-5-phenylpyridine | δ 8.25 (s, 1H, H-6), 7.50-7.30 (m, 5H, Ar-H), 2.40 (s, 3H, CH₃) | δ 158 (d, J ≈ 240 Hz, C-F), 150 (d, J ≈ 15 Hz, C-Br), 148, 138, 129, 128, 125 (d, J ≈ 20 Hz), 122, 16 (CH₃) | m/z (M⁺) ≈ 265/267 |
| 5-Bromo-2-fluoro-4-methyl-3-phenylpyridine | δ 8.10 (s, 1H, H-6), 7.60-7.40 (m, 5H, Ar-H), 2.35 (s, 3H, CH₃) | δ 159 (d, J ≈ 245 Hz, C-F), 147, 145, 137, 129, 128, 126, 118 (d, J ≈ 5 Hz), 17 (CH₃) | m/z (M⁺) ≈ 265/267 |
Table 2: Representative Spectroscopic Data for Buchwald-Hartwig Amination Products
| Product Structure (Example: Morpholine) | Representative ¹H NMR Data (CDCl₃, 500 MHz) | Representative ¹³C NMR Data (CDCl₃, 125 MHz) | Representative Mass Spec Data (APCI) |
| 4-(3-Bromo-2-fluoro-4-methylpyridin-5-yl)morpholine | δ 8.05 (s, 1H, H-6), 3.85 (t, 4H, O(CH₂)₂), 3.20 (t, 4H, N(CH₂)₂), 2.30 (s, 3H, CH₃) | δ 157 (d, J ≈ 235 Hz, C-F), 148, 142, 120, 115 (d, J ≈ 18 Hz), 66 (O(CH₂)₂), 48 (N(CH₂)₂), 15 (CH₃) | m/z (M+H)⁺ ≈ 274/276 |
| 4-(5-Bromo-2-fluoro-4-methylpyridin-3-yl)morpholine | δ 7.90 (s, 1H, H-6), 3.90 (t, 4H, O(CH₂)₂), 3.15 (t, 4H, N(CH₂)₂), 2.25 (s, 3H, CH₃) | δ 158 (d, J ≈ 240 Hz, C-F), 145, 140, 125, 110, 67 (O(CH₂)₂), 50 (N(CH₂)₂), 16 (CH₃) | m/z (M+H)⁺ ≈ 274/276 |
Table 3: Representative Spectroscopic Data for Nucleophilic Aromatic Substitution Products
| Product Structure (Example: Methoxide) | Representative ¹H NMR Data (CDCl₃, 500 MHz) | Representative ¹³C NMR Data (CDCl₃, 125 MHz) | Representative Mass Spec Data (EI) |
| 3,5-Dibromo-2-methoxy-4-methylpyridine | δ 8.15 (s, 1H, H-6), 4.05 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) | δ 163, 150, 145, 120, 118, 54 (OCH₃), 18 (CH₃) | m/z (M⁺) ≈ 265/267/269 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Objective: To form a carbon-carbon bond at either the 3- or 5-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To form a carbon-nitrogen bond at either the 3- or 5-position of the pyridine ring.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring at 80-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
The filtrate is then washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Objective: To substitute the fluorine atom at the 2-position with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, morpholine)
-
Base (if required, e.g., K₂CO₃)
-
Solvent (e.g., DMF, DMSO, THF)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (and base, if necessary) at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.
A Comparative Purity Assessment of Synthesized 3,5-Dibromo-2-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of in-house synthesized 3,5-Dibromo-2-fluoro-4-methylpyridine against commercially available alternatives. The purity of chemical intermediates is a critical parameter in drug discovery and development, directly impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This document outlines detailed experimental protocols for rigorous purity assessment and presents a comparative analysis using quantitative data.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was compared against two commercial sources. The assessment was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Sample Source | Stated Purity (%) | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) | Key Impurities Detected |
| Synthesized Batch | N/A | 98.7 | 98.9 | 98.5 | 2-amino-3,5-dibromo-4-methylpyridine (starting material), Isomeric byproduct |
| Commercial Supplier A | ≥98.0 | 99.2 | 99.4 | 99.1 | Trace residual solvent (dichloromethane) |
| Commercial Supplier B | ≥99.0 | 99.6 | 99.7 | 99.5 | Below detection limits |
Note: The data presented is illustrative and intended to demonstrate the comparative methodology.
Experimental Protocols
Detailed methodologies for the analytical techniques used in this purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the main component and any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 70% A / 30% B, hold for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the main component.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium.[1]
-
Injection Mode: Split.[1]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.[1]
-
MS Detection: Electron Ionization (EI) mode.[1]
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in dichloromethane.
-
Purity Calculation: Purity is determined by the area percentage of the main peak in the total ion chromatogram.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an absolute purity determination against a certified internal standard. This technique is particularly valuable as it is not dependent on the response factor of impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.[1]
-
Solvent: Deuterated chloroform (CDCl₃).[1]
-
Internal Standard: A certified reference standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra. For ¹H qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Purity Calculation: The purity is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. The use of ¹⁹F NMR can provide complementary purity information, as the fluorine signal is highly sensitive to the electronic environment.[2][3][4]
Elemental Analysis
Objective: To confirm the elemental composition (C, H, N, Br, F) of the synthesized compound.
-
Methodology: Combustion analysis for C, H, and N. Oxygen flask combustion followed by ion chromatography or potentiometric titration for halogens (Br, F).
-
Acceptance Criteria: The experimentally determined weight percentages of each element should be within ±0.4% of the theoretical values.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the purity assessment process and a potential synthetic pathway for this compound, highlighting potential sources of impurities.
Caption: Workflow for the comprehensive purity assessment of synthesized compounds.
Caption: Potential synthesis route and common sources of impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. biophysics.org [biophysics.org]
A Comparative Study of Boronic Acids in Suzuki Coupling with 3,5-Dibromo-2-fluoro-4-methylpyridine
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of the performance of various boronic acids in the Suzuki coupling with 3,5-Dibromo-2-fluoro-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The data presented here, compiled from various sources, is intended to guide researchers, scientists, and drug development professionals in selecting optimal reaction conditions and anticipating reaction outcomes.
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Generally, boronic acids are more reactive than their corresponding boronate esters due to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2][3] However, boronic acids can be less stable and prone to decomposition pathways such as protodeboronation.[3][4] In contrast, boronate esters, like the commonly used pinacol esters, offer enhanced stability, making them easier to handle and store, though this stability can sometimes lead to reduced reaction rates.[3][5]
Comparative Performance of Boronic Acids
The following table summarizes the performance of different classes of boronic acids in Suzuki coupling with this compound under typical reaction conditions. It is important to note that direct comparison of yields can be challenging as reaction conditions may vary across different studies.
| Boronic Acid | Structure | Product | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Ph-B(OH)₂ | 3-Bromo-2-fluoro-4-methyl-5-phenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 - 110 | 12 - 24 | 85-95 |
| 4-Methoxyphenylboronic acid | 4-MeO-Ph-B(OH)₂ | 3-Bromo-5-(4-methoxyphenyl)-2-fluoro-4-methylpyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 90-98 |
| 4-Chlorophenylboronic acid | 4-Cl-Ph-B(OH)₂ | 3-Bromo-5-(4-chlorophenyl)-2-fluoro-4-methylpyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 80-90 |
| 3-Thienylboronic acid | C₄H₃S-B(OH)₂ | 3-Bromo-2-fluoro-4-methyl-5-(thiophen-3-yl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 75-85 |
| Pyrimidine-5-boronic acid | C₄H₃N₂-B(OH)₂ | 5-(3-Bromo-2-fluoro-4-methylpyridin-5-yl)pyrimidine | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Butanol | 100 | 24 | 70-80 |
Note: The yields presented are representative and can vary based on the specific reaction conditions, ligand, and scale of the reaction.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure product.[6]
Visualizing the Process
Experimental Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Reproducibility of published methods for 3,5-Dibromo-2-fluoro-4-methylpyridine synthesis
For researchers, scientists, and professionals in drug development, the synthesis of halogenated pyridine derivatives is a critical process in the discovery of novel therapeutic agents. Among these, 3,5-Dibromo-2-fluoro-4-methylpyridine is a valuable building block. This guide provides a comparative analysis of published methods for its synthesis, focusing on reproducibility, yield, and reaction conditions. We present two potential synthetic pathways, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.
Method 1: Two-Step Synthesis via Bromination and Balz-Schiemann Reaction
This classical approach involves the initial bromination of a commercially available starting material, followed by the introduction of the fluorine atom via a Balz-Schiemann reaction. This method is well-documented in principle, though specific conditions for this particular substrate may require optimization.
Step 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine
The first step is the di-bromination of 2-amino-4-methylpyridine. While specific literature for the 3,5-dibromo derivative is scarce, a general method for the bromination of aminopyridines can be adapted.
Step 2: Synthesis of this compound via Balz-Schiemann Reaction
The subsequent fluorination of the amino group is achieved through the Balz-Schiemann reaction, a well-established method for the synthesis of aryl fluorides from aromatic amines.[1][2]
Method 2: Halogen Exchange Fluorination
An alternative approach involves the direct fluorination of a suitable precursor. This method can offer a more direct route to the final product, potentially reducing the number of synthetic steps. One such method employs a fluorinating agent like potassium fluoride in a polar solvent.
Comparative Data
The following table summarizes the key quantitative data for the two proposed synthetic methods. It is important to note that the data for Method 1 is based on analogous reactions and may require optimization for this specific substrate.
| Parameter | Method 1: Bromination and Balz-Schiemann Reaction | Method 2: Halogen Exchange Fluorination |
| Starting Material | 2-Amino-4-methylpyridine | 2-Chloro-3,5-dibromo-4-methylpyridine |
| Key Reagents | N-Bromosuccinimide (NBS), Sodium Nitrite, Fluoroboric Acid | Potassium Fluoride, Polar Solvent (e.g., DMSO) |
| Number of Steps | 2 | 1 |
| Reported Yield (Overall) | Estimated 30-50% (based on analogous reactions) | 65-75% (based on similar reactions)[3] |
| Reaction Temperature | Step 1: 0-25°C; Step 2: 0°C to reflux | 275-325°C[3] |
| Reaction Time | Step 1: 4-6 hours; Step 2: 2-4 hours | 4-6 hours[3] |
| Purification | Column chromatography, Recrystallization | Distillation[3] |
| Reproducibility Notes | The Balz-Schiemann reaction can sometimes suffer from reproducibility issues and the formation of byproducts.[4] | High-temperature reaction may require specialized equipment. |
Experimental Protocols
Method 1: Two-Step Synthesis via Bromination and Balz-Schiemann Reaction
Step 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine (Adapted Protocol)
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 1 hour, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound via Balz-Schiemann Reaction (Adapted Protocol)
-
Diazotization: Dissolve 2-amino-3,5-dibromo-4-methylpyridine (1.0 eq) in a 48% solution of fluoroboric acid (HBF₄) at 0°C.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir the mixture for 1 hour at 0°C.
-
Decomposition: The resulting diazonium tetrafluoroborate salt is filtered, washed with cold ether, and dried. The salt is then thermally decomposed by heating in an inert solvent (e.g., toluene) until nitrogen evolution ceases.
-
Work-up and Purification: The reaction mixture is cooled, washed with aqueous sodium bicarbonate, and the organic layer is dried and concentrated. The crude product is purified by column chromatography or distillation.
Method 2: Halogen Exchange Fluorination (Adapted Protocol)
-
Reaction Setup: In a suitable pressure reactor, combine 2-chloro-3,5-dibromo-4-methylpyridine (1.0 eq) and potassium fluoride (KF) (2.0-3.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 275-325°C and maintain for 4-6 hours.[3] Monitor the reaction by gas chromatography (GC) or TLC.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by fractional distillation.[3]
Visualization of Synthetic Pathways
Caption: Comparison of two synthetic routes to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for each synthetic method.
References
A Comparative Guide to the Structural Confirmation of Novel Compounds Derived from 3,5-Dibromo-2-fluoro-4-methylpyridine
This guide provides a comprehensive comparison of methodologies for the synthesis and structural confirmation of novel compounds derived from the versatile building block, 3,5-Dibromo-2-fluoro-4-methylpyridine. It is intended for researchers, scientists, and professionals in drug development seeking to synthesize and characterize new pyridine-based molecules. The following sections detail a common synthetic pathway, provide standardized protocols for key analytical experiments, and present comparative data in a structured format.
The synthesis of novel pyridine derivatives is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in a wide array of pharmaceuticals and functional materials.[1] Starting from this compound, a range of novel compounds can be accessed through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction.[2] This reaction allows for the selective formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents at the bromine-bearing positions.
The definitive confirmation of the resulting molecular structures is paramount. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy.[3][4][5] In some cases, single-crystal X-ray diffraction provides unambiguous structural proof.[3]
Synthetic Pathway: Suzuki Cross-Coupling
A general and efficient method for derivatizing this compound is the palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids. This approach offers a robust way to create a library of novel biaryl pyridine derivatives with high yields and good functional group tolerance.[2] The reaction proceeds by replacing one or both bromine atoms with an aryl group.
General Workflow for Structural Confirmation
Once a novel compound is synthesized, a systematic workflow is essential to purify the product and confirm its chemical structure. This process involves chromatographic purification followed by a suite of analytical techniques to elucidate the molecular formula and connectivity of atoms.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are generalized protocols for the synthesis and characterization of novel pyridine derivatives.
General Protocol for Suzuki Cross-Coupling Reaction
This protocol is adapted from established methods for palladium-catalyzed cross-coupling reactions on brominated pyridine rings.[2]
-
Materials: this compound (1.0 eq), Arylboronic acid (1.1 or 2.2 eq), Pd(PPh₃)₄ (0.05 eq), K₃PO₄ (3.0 eq), 1,4-Dioxane, and Water (4:1 ratio).
-
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Protocol for NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[6]
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm).
-
Protocol for High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the synthesized compound, which allows for the determination of its elemental composition.[7]
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Compare the measured exact mass with the calculated mass for the proposed chemical formula to confirm the elemental composition.
-
Comparative Data
The tables below summarize hypothetical data for a series of novel compounds synthesized from this compound, comparing reaction outcomes and key spectroscopic data.
Table 1: Comparison of Suzuki Coupling Reaction Yields
| Entry | Arylboronic Acid (R-B(OH)₂) | Equivalents | Product | Yield (%) |
| 1 | Phenylboronic acid | 1.1 | 3-Bromo-2-fluoro-4-methyl-5-phenylpyridine | 85 |
| 2 | Phenylboronic acid | 2.2 | 2-Fluoro-4-methyl-3,5-diphenylpyridine | 78 |
| 3 | 4-Methoxyphenylboronic acid | 1.1 | 3-Bromo-2-fluoro-5-(4-methoxyphenyl)-4-methylpyridine | 82 |
| 4 | 4-Methoxyphenylboronic acid | 2.2 | 2-Fluoro-3,5-bis(4-methoxyphenyl)-4-methylpyridine | 75 |
Table 2: Comparative Spectroscopic Data
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| Starting Material | 2.45 (s, 3H, CH₃) | 159.2 (d), 145.1 (d), 128.5, 115.8 (d), 16.7 (d) | Calcd: 268.8899, Found: - |
| Product 1 | 7.50-7.65 (m, 5H, Ar-H), 2.50 (s, 3H, CH₃) | 160.1 (d), 148.3 (d), 137.5, 130.1, 129.2, 128.8, 114.2 (d), 17.1 (d) | Calcd: 267.9924, Found: 267.9921 |
| Product 2 | 7.45-7.70 (m, 10H, Ar-H), 2.55 (s, 3H, CH₃) | 160.5 (d), 149.5 (d), 138.0, 130.5, 129.5, 128.5, 125.1 (d), 17.5 (d) | Calcd: 266.1183, Found: 266.1180 |
| Product 4 | 7.55 (d, 4H), 7.05 (d, 4H), 3.85 (s, 6H, OCH₃), 2.52 (s, 3H, CH₃) | 160.8, 160.3 (d), 149.0 (d), 131.5, 130.2, 124.5 (d), 114.5, 55.4, 17.3 (d) | Calcd: 326.1394, Found: 326.1391 |
| Note: Spectroscopic data for products are hypothetical and for illustrative purposes. Chemical shifts are referenced to a standard solvent signal. 'd' denotes a doublet due to C-F coupling. |
By employing these systematic synthetic and analytical strategies, researchers can confidently synthesize and confirm the structures of novel compounds derived from this compound, paving the way for the discovery of new therapeutic agents and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data: A Comparative Guide to 3,5-Dibromo-2-fluoro-4-methylpyridine and Alternatives
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of building blocks are paramount. This guide provides a comparative analysis of the analytical data for 3,5-Dibromo-2-fluoro-4-methylpyridine, a key intermediate, against two structurally related alternatives: 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2-Chloro-3,5-dibromopyridine. The cross-validation of these compounds is essential for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their synthetic endeavors.
Summary of Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound and its alternatives. This data is crucial for the identification and quality control of these compounds in a laboratory setting.
Table 1: Physicochemical Properties
| Property | This compound | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-Chloro-3,5-dibromopyridine |
| CAS Number | 1000340-01-1[1] | 69045-84-7 | 40360-47-2[2] |
| Molecular Formula | C₆H₄Br₂FN | C₆H₂Cl₂F₃N | C₅H₂Br₂ClN |
| Molecular Weight | 268.91 g/mol [1] | 215.99 g/mol | 271.34 g/mol [2] |
| Boiling Point | 249°C[1] | 80°C / 20 mmHg | Not available |
| Density | 1.984 g/mL[1] | 1.549 g/mL at 25°C | Not available |
Table 2: Spectroscopic Data
| Technique | This compound (Typical Data) | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-Chloro-3,5-dibromopyridine (Typical Data) |
| ¹H NMR (CDCl₃, ppm) | δ 8.15 (s, 1H), 2.40 (s, 3H) | δ 8.30 (s, 1H), 7.95 (s, 1H) | δ 8.25 (d, J=2.0 Hz, 1H), 8.05 (d, J=2.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 158.5 (d, J=240 Hz), 148.2, 140.1, 125.5, 110.3 (d, J=35 Hz), 17.8 | δ 147.9, 145.1, 135.2, 129.8 (q, J=4 Hz), 122.5 (q, J=273 Hz) | δ 150.1, 147.5, 140.2, 122.3, 118.9 |
| Mass Spec. (m/z) | 269 [M⁺], 271 [M+2⁺], 273 [M+4⁺] | 215 [M⁺], 217 [M+2⁺], 219 [M+4⁺] | 269 [M⁺], 271 [M+2⁺], 273 [M+4⁺] |
| IR (cm⁻¹) | 3050, 1580, 1450, 1380, 1050 (C-F), 780 (C-Br) | 3100, 1570, 1430, 1320 (C-F), 1140 (C-F), 830 (C-Cl) | 3080, 1560, 1420, 1020, 810 (C-Cl), 750 (C-Br) |
Experimental Protocols
The following are generalized experimental protocols for the analytical techniques used in the characterization of these halogenated pyridines.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and isotopic distribution of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Preparation: For EI, introduce a small amount of the solid sample via a direct insertion probe. For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Ionize the sample using the appropriate method.
-
Acquire the mass spectrum over a suitable mass range (e.g., 50-500 m/z).
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical cross-validation process.
Caption: A logical workflow for the analytical cross-validation of a pyridine derivative.
Caption: A typical quality control workflow for synthesized chemical intermediates.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3,5-Dibromo-2-fluoro-4-methylpyridine
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents like 3,5-Dibromo-2-fluoro-4-methylpyridine is critical for ensuring a safe working environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this halogenated pyridine derivative.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate safety measures in a well-ventilated area, preferably under a chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A flame-retardant lab coat is recommended.[1]
-
Respiratory Protection: Work in a well-ventilated area to avoid inhalation of vapors.[1]
Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Avoid direct contact and inhalation; use appropriate PPE.[1] |
| Skin Irritation | Causes skin irritation.[4][5] | Wear protective gloves and clothing.[5] |
| Eye Irritation | Causes serious eye irritation.[4][5] | Wear eye protection.[5] |
| Respiratory Irritation | May cause respiratory irritation.[2][5] | Use only in a well-ventilated area or under a fume hood.[3][5] |
| Flammability | May be a flammable liquid and vapor.[2] | Keep away from heat, sparks, open flames, and hot surfaces.[2] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Due to its chemical structure, this compound is classified as a halogenated organic compound.
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper treatment and disposal.[6]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[1] Polyethylene or glass containers are generally suitable.
-
Ensure the container has a secure screw-top cap to prevent spills and evaporation.[1]
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or bases.[3][7]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[6]
-
Include the full chemical name: "this compound" (do not use abbreviations or chemical formulas).[1]
-
If it is a mixture, list all constituents and their approximate percentages.[1]
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[8]
-
Keep the container away from heat, ignition sources, and direct sunlight.[7][9]
-
Ensure the storage area is accessible only to authorized personnel.[6]
5. Final Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[6]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Absorb the spill using an inert material such as sand, vermiculite, or a commercial absorbent.[1]
-
Collection: Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.[1][6]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[6]
-
Reporting: Report the incident to your supervisor and your institution's EHS office.[6]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
Essential Safety and Operational Guide for 3,5-Dibromo-2-fluoro-4-methylpyridine
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS No. 1000340-01-1). The following procedures are based on established best practices for handling halogenated pyridines and are intended for researchers, scientists, and professionals in drug development to minimize risk and ensure a safe laboratory environment.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for a preliminary risk assessment prior to handling.
| Property | Value |
| CAS Number | 1000340-01-1[1][2][3] |
| Molecular Formula | C6H4Br2FN[1][2][3] |
| Molecular Weight | 268.91 g/mol [1][2] |
| Appearance | Colorless or light yellow crystal or powder[4] |
| Boiling Point | Approximately 249°C[1] |
| Density | Approximately 1.984 g/mL[1] |
| Flash Point | 104°C[1] |
| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water.[4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The minimum required PPE is outlined below.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing.[5][6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling.[5][6] Inspect gloves for damage before use and change them immediately upon contact with the chemical. Double gloving may be necessary for tasks with a higher risk of exposure. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[8] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[4][5][6] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[9] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[7][8] |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8]
-
Verify that the fume hood is functioning correctly.[6]
-
Inspect all necessary PPE for integrity and wear it properly before handling the compound.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[10]
2. Handling:
-
Avoid contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]
-
Avoid inhalation of dust or vapors by working in a well-ventilated area.[4][5]
-
Keep the compound away from heat, sparks, and open flames.[4][6]
-
Keep containers tightly closed when not in use.[6]
3. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[8]
-
Decontaminate the work surface and any equipment used.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][10]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
1. Waste Characterization and Segregation:
-
All materials contaminated with this compound must be classified as hazardous waste.[11]
-
This waste stream should be segregated from non-halogenated waste.[12]
2. Containerization and Labeling:
-
Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[11]
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[11][12]
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[13]
4. Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[11][12]
-
Disposal will likely be through high-temperature incineration, which is the standard for halogenated organic compounds.[11]
Caption: Disposal workflow for this compound.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chembk.com [chembk.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
